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4-Chloro-2-(methylsulfonamido)benzoic acid Documentation Hub

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  • Product: 4-Chloro-2-(methylsulfonamido)benzoic acid
  • CAS: 158579-89-6

Core Science & Biosynthesis

Foundational

4-Chloro-2-(methylsulfonamido)benzoic acid CAS 158579-89-6 properties

Executive Technical Summary 4-Chloro-2-(methylsulfonamido)benzoic acid (CAS 158579-89-6) is a specialized anthranilic acid derivative serving as a critical pharmacophore in medicinal chemistry.[1] Structurally, it consis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4-Chloro-2-(methylsulfonamido)benzoic acid (CAS 158579-89-6) is a specialized anthranilic acid derivative serving as a critical pharmacophore in medicinal chemistry.[1] Structurally, it consists of a benzoic acid core substituted with a chlorine atom at the para position (C4) relative to the carboxyl group, and a methylsulfonamido moiety at the ortho position (C2).[1]

This compound functions primarily as a scaffold for bioactive small molecules , specifically in the development of:

  • Voltage-gated sodium channel blockers (Nav1.7 inhibitors) for pain management.[1]

  • Chemokine receptor antagonists (e.g., CCR2/CCR5) targeting inflammation.[1]

  • Peptidomimetics , where it serves as an N-terminal capping agent to enhance metabolic stability.[1]

⚠️ Critical Isomer Warning

Researchers must distinguish this compound from its herbicide-intermediate isomer, 2-chloro-4-(methylsulfonyl)benzoic acid (CAS 10130-89-9), used in the synthesis of Sulcotrione.[1] The confusion arises from the similar molecular weight and elemental composition.[1]

FeatureTarget Compound (CAS 158579-89-6) Herbicide Intermediate (CAS 10130-89-9)
Structure 2-Amino derivative (Sulfonamide linkage)4-Sulfone derivative (Sulfone linkage)
Linkage -NH-SO₂-CH₃ at C2-SO₂-CH₃ at C4
Application Pharma (Pain, Inflammation)Agrochem (Herbicides)

Physicochemical Profile

The following data aggregates experimental and predicted values for high-purity research grades (>97%).

PropertyValue / Description
IUPAC Name 4-Chloro-2-(methanesulfonamido)benzoic acid
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol.[1] Sparingly soluble in water (acidic pH); Soluble in aqueous base (pH > 8).[1]
pKa (Predicted) ~3.8 (Carboxylic acid), ~9.5 (Sulfonamide NH)
Melting Point >200°C (Decomposition often observed)
InChI Key PQJAXHDWTAAULN-UHFFFAOYSA-N

Synthetic Methodology

The synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid relies on the selective sulfonylation of 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid).[1] This protocol is designed to minimize bis-sulfonylation and ensure high purity.[1]

Reaction Scheme

The following diagram illustrates the conversion of 4-chloroanthranilic acid to the target sulfonamide using methanesulfonyl chloride (MsCl).

SynthesisPath Start 2-Amino-4-chlorobenzoic acid (CAS 89-77-0) Intermediate Bis-sulfonamide (Transient impurity) Start->Intermediate Excess MsCl Product 4-Chloro-2-(methylsulfonamido) benzoic acid (CAS 158579-89-6) Start->Product Pyridine/DCM 0°C to RT, 4h Reagent Methanesulfonyl Chloride (MsCl) Reagent->Product Intermediate->Product Hydrolysis (NaOH)

Caption: Selective sulfonylation pathway. Note the potential for bis-sulfonylation if MsCl is in large excess.

Detailed Protocol

Reagents:

  • 2-Amino-4-chlorobenzoic acid (1.0 eq)[1]

  • Methanesulfonyl chloride (MsCl) (1.1 eq)[1]

  • Pyridine (3.0 eq) or Triethylamine (TEA)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend 2-amino-4-chlorobenzoic acid (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Pyridine (30 mmol). The mixture should become homogenous or a fine suspension. Cool the reaction vessel to 0°C using an ice bath.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (11 mmol) over 15 minutes. Causality: Slow addition at low temperature prevents the formation of the bis-sulfonamide impurity (N,N-dimesyl species).[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Validation: Monitor by TLC (System: MeOH/DCM 1:9).[1] The starting amine spot (fluorescent) should disappear.[1]

  • Quenching & Workup:

    • Evaporate the DCM/Pyridine mixture under reduced pressure.[1]

    • Redissolve the residue in 1N NaOH (aq). This solubilizes the product as the dianion (carboxylate + sulfonamide anion) while leaving non-acidic impurities insoluble.[1]

    • Wash the aqueous layer with Ethyl Acetate (to remove unreacted MsCl or neutral impurities).[1]

  • Precipitation: Acidify the aqueous layer carefully with 2N HCl to pH ~2.[1] The product will precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallization can be performed from Ethanol/Water if necessary.[1][2]

Functional Applications in Drug Discovery

A. Nav1.7 Channel Inhibition

The sulfonamido-benzoic acid motif mimics the pharmacophore found in several arylsulfonamide-based sodium channel blockers.[1] The carboxylic acid moiety often engages in salt-bridge interactions with arginine residues in the voltage-sensing domain of the ion channel, while the sulfonamide provides hydrogen bonding capability and metabolic stability compared to a standard amide.[1]

B. Chemokine Receptor Antagonism

In the development of CCR2 antagonists, the 4-chloro-2-sulfonamido scaffold serves as a bioisostere for other anthranilic acid derivatives.[1] The electron-withdrawing chlorine atom at C4 increases the lipophilicity and metabolic resistance of the phenyl ring, enhancing the molecule's half-life.[1]

C. Peptide Capping

In peptide synthesis, this compound is used to "cap" the N-terminus of a peptide chain.[1]

  • Mechanism: The carboxylic acid is activated (using HATU/EDC) and coupled to the N-terminal amine of the resin-bound peptide.[1]

  • Benefit: The resulting sulfonamide-capped peptide is resistant to aminopeptidases, significantly increasing in vivo stability.[1]

Handling and Stability (Safety)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3][4]

  • Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if protected from moisture.[1]

  • Incompatibility: Strong oxidizing agents and strong bases.[1]

  • Safety Note: As a sulfonamide derivative, handle with care regarding potential allergic sensitization in susceptible individuals.[1]

References

  • Sigma-Aldrich. 4-Chloro-2-(methylsulfonamido)benzoic acid Product Page. Retrieved from [1]

  • BenchChem. Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid (Comparative Chemistry). Retrieved from [1]

  • PubChem. 4-chloro-2-(methylsulfonyl)benzoic acid (Isomer Distinction Data). National Library of Medicine.[1] Retrieved from [1]

  • Organic Syntheses. Methanesulfonyl Chloride Preparation and Reactivity. Org. Synth. 1950, 30,[1] 58. Retrieved from [1]

  • Organic Chemistry Portal. Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride. Retrieved from [1]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-Chloro-2-(methylsulfonamido)benzoic Acid

Part 1: Compound Identity & Physicochemical Core Executive Summary 4-Chloro-2-(methylsulfonamido)benzoic acid (CAS 158579-89-6) represents a critical scaffold in medicinal chemistry, functioning primarily as a pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Compound Identity & Physicochemical Core

Executive Summary

4-Chloro-2-(methylsulfonamido)benzoic acid (CAS 158579-89-6) represents a critical scaffold in medicinal chemistry, functioning primarily as a pharmacophore intermediate for diuretics, anti-inflammatory agents, and antiviral candidates. Structurally, it is an anthranilic acid derivative where the primary amine is masked by a methylsulfonyl group, enhancing metabolic stability and altering the hydrogen bond donor/acceptor profile compared to its parent aniline.

Physicochemical Data Matrix

The following data is derived from IUPAC atomic weights and validated computational models.

PropertyValueTechnical Note
IUPAC Name 4-Chloro-2-(methanesulfonamido)benzoic acidPreferred over "sulfonamide" for clarity of linkage.
CAS Registry 158579-89-6 Primary identifier for procurement.
Molecular Formula C₈H₈ClNO₄S Confirmed via elemental stoichiometry.
Molecular Weight 249.67 g/mol Monoisotopic Mass: 248.986 g/mol .
Physical State White to off-white crystalline solidTypical of chlorinated anthranilic acids.
Solubility Profile DMSO (>20 mg/mL), MethanolSparingly soluble in water; requires pH adjustment.
pKa (Predicted) COOH: ~3.5Acidic strength increased by ortho-sulfonamido E.W.G.
LogP (Predicted) ~1.7 - 2.1Moderate lipophilicity suitable for oral bioavailability.
Structural Visualization

The compound features a benzoic acid core substituted at the ortho position with a sulfonamide moiety and at the para position with a chlorine atom. This substitution pattern creates a "molecular hinge" capable of intramolecular hydrogen bonding between the sulfonamide nitrogen and the carboxylate oxygen.

ChemicalStructure Core Benzoic Acid Core (C6H4-COOH) Pos2 Position 2 (Ortho) -NH-SO2-CH3 (Methylsulfonamido) Core->Pos2 Substitution Pos4 Position 4 (Para) -Cl (Chlorine) Core->Pos4 Substitution Formula Formula: C8H8ClNO4S MW: 249.67 Da Core->Formula Scaffold Pos2->Formula Contributes N, S, O2 Pos4->Formula Contributes Cl

Figure 1: Structural decomposition of 4-Chloro-2-(methylsulfonamido)benzoic acid highlighting functional groups contributing to its reactivity and formula.

Part 2: Synthetic Methodology & Causality

Retrosynthetic Logic

The synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid is best approached via the sulfonylation of 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid) . This route is preferred over the oxidation of toluenes or hydrolysis of nitriles due to the commercial availability of the anthranilic acid precursor and the mild conditions required for sulfonylation, which preserves the carboxylic acid functionality.

Critical Control Point: The reaction must be controlled to prevent the formation of the bis-sulfonamide (disulfonimide) or the formation of a mixed anhydride with the carboxylic acid.

Validated Synthetic Protocol

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

  • Substrate: 2-Amino-4-chlorobenzoic acid (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.1 - 1.2 eq)

  • Base: Pyridine (solvent/base) or Triethylamine in DCM.

  • Workup: 1N HCl, Ethyl Acetate.

Step-by-Step Workflow:

  • Solubilization: Dissolve 2-Amino-4-chlorobenzoic acid in dry pyridine at 0°C. Rationale: Pyridine acts as both solvent and acid scavenger (H-Cl sponge).

  • Addition: Dropwise addition of Methanesulfonyl chloride over 30 minutes. Rationale: Exothermic control; prevents localized high concentrations of MsCl that could lead to side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Pour reaction mixture into ice-cold 2N HCl. Rationale: Neutralizes pyridine and precipitates the free acid product.

  • Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Methanol.

Synthesispathway Start 2-Amino-4-chlorobenzoic acid (Precursor) Intermediate Reaction Intermediate (Sulfonylation) Start->Intermediate 0°C to RT, 4h Reagent Methanesulfonyl Chloride (MsCl) + Pyridine Reagent->Intermediate Quench Acidic Quench (HCl) Precipitation Intermediate->Quench pH < 2 Product 4-Chloro-2-(methylsulfonamido)benzoic acid (Target) Quench->Product Filtration/Recrystallization

Figure 2: Synthetic pathway for the sulfonylation of 4-chloroanthranilic acid.

Part 3: Analytical Characterization & Quality Assurance

To ensure the integrity of the compound for use in biological assays, a multi-modal characterization strategy is required.

HPLC Purity Protocol

Objective: Quantify purity >98% prior to biological screening.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Expected Retention: The sulfonamide is more polar than the chloro-intermediate but less polar than the unsubstituted anthranilic acid.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Rationale: Carboxylic acids and sulfonamides ionize readily in negative mode (loss of proton).

  • Expected Ion: [M-H]⁻ = 247.98 m/z.[1][2][3]

  • Isotope Pattern: Distinct chlorine pattern (M and M+2 in 3:1 ratio) should be visible at 247.98 and 249.98.

Part 4: Applications in Drug Development[4]

Bioisosterism and Scaffold Utility

This compound serves as a "reversed" amide bioisostere. The sulfonamide group (-NHSO2-) offers a different geometry (tetrahedral sulfur) compared to the planar amide (-NHCO-), often improving metabolic stability against peptidases.

  • Diuretics: Structural similarity to Furosemide (which contains a sulfamoyl group). This scaffold is often screened for Na+/K+/2Cl- cotransporter (NKCC) inhibition.

  • Anti-inflammatory: Used as a starting material for quinazolinone derivatives which target COX enzymes or kinases.

  • Proteomics: The carboxylic acid allows for conjugation to beads or lysine residues, while the aryl chloride provides a handle for further functionalization via Suzuki-Miyaura coupling.

Safety & Handling (MSDS Highlights)
  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store at 2-8°C, inert atmosphere (Argon/Nitrogen) recommended to prevent oxidative degradation over long periods.

References

  • Sigma-Aldrich. (n.d.). 4-Chloro-2-(methylsulfonamido)benzoic acid Product Analysis. Retrieved from

  • PubChem. (2025).[1][2][4] Compound Summary for 4-Chloro-2-(methylsulfonyl)benzoic acid analogs. Retrieved from

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives. Retrieved from

  • EPA CompTox. (2025).[5] Furosemide and related Anthranilic Acid Derivatives.[6] Retrieved from

  • BenchChem. (2025).[7] Synthesis of Chloro-Substituted Benzoic Acids: Technical Guide. Retrieved from

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 4-Chloro-2-(methylsulfonamido)benzoic acid

The following technical guide details the physicochemical properties, specifically pKa and acidity, of 4-Chloro-2-(methylsulfonamido)benzoic acid . This analysis is structured for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, specifically pKa and acidity, of 4-Chloro-2-(methylsulfonamido)benzoic acid . This analysis is structured for researchers and drug development professionals, synthesizing structural activity relationships (SAR) with experimental methodologies.

Executive Summary

Compound: 4-Chloro-2-(methylsulfonamido)benzoic acid CAS Registry Number: 158579-89-6 Molecular Formula: C₈H₈ClNO₄S Molecular Weight: 249.67 g/mol

Understanding the ionization behavior of 4-Chloro-2-(methylsulfonamido)benzoic acid is critical for optimizing its solubility, membrane permeability, and formulation stability. This compound features two distinct acidic centers: the carboxylic acid and the N-linked sulfonamide. Their ionization constants (pKa) dictate the molecule's charge state across the physiological pH range, directly influencing pharmacokinetics and impurity profiling in drug synthesis.

Structural Analysis & Acidic Centers

The molecule is a derivative of anthranilic acid (2-aminobenzoic acid) where the amine is functionalized with a methanesulfonyl (mesyl) group and the ring is chlorinated at the para-position relative to the nitrogen.

Ionizable Groups
  • Carboxylic Acid (C-1): The primary acidic center. Its acidity is modulated by the electron-withdrawing nature of the ortho-sulfonamido group and the para-chloro substituent.

  • Sulfonamide Nitrogen (N-2): The secondary acidic center. The proton on the nitrogen atom (-NH-SO₂-CH₃) is acidic due to the strong electron-withdrawing sulfonyl group and the stabilization of the resulting anion by the aromatic ring.

Electronic Effects & Ortho-Interactions
  • Inductive Effect (-I): Both the Chlorine atom (at C4) and the Sulfonamido group (at C2) are electron-withdrawing. This reduces electron density on the carboxyl group, stabilizing the carboxylate anion and lowering pKa₁ compared to unsubstituted benzoic acid.

  • Intramolecular Hydrogen Bonding: A critical structural feature is the potential for hydrogen bonding between the sulfonamide N-H and the carboxylate oxygen. This interaction can stabilize the mono-anionic species, further favoring the deprotonation of the carboxylic acid.

pKa Values and Acidity Profile

As exact experimental values for this specific intermediate are often proprietary, the following values are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models and comparative analysis of structural analogs (e.g., N-mesylanthranilic acid, 4-chlorobenzoic acid).

Table 1: Physicochemical Constants[2]
ParameterValue (Estimated)Confidence IntervalStructural Rationale
pKa₁ (COOH) 3.1 ± 0.3Acidified by ortho-NHMs and para-Cl groups (Benzoic acid baseline: 4.2).
pKa₂ (NH) 7.2 ± 0.5Acidified by ortho-COOH and meta-Cl (Methanesulfonanilide baseline: 8.4).
logP (Neutral) 2.1 ± 0.4Lipophilicity of the unionized form.
logD (pH 7.4) -0.8 ± 0.3High aqueous solubility at physiological pH due to ionization.
Ionization States

The molecule exists in three distinct species depending on pH:

  • Species A (Neutral): Dominant at pH < 2.0. Low solubility.

  • Species B (Mono-anion): Dominant at pH 4.0 – 6.0. Carboxylate deprotonated (COO⁻).

  • Species C (Di-anion): Dominant at pH > 8.5. Both Carboxylate and Sulfonamide deprotonated (COO⁻, N⁻).

Diagram 1: Ionization Equilibria

The following diagram illustrates the stepwise deprotonation pathway.

IonizationPath Neutral Neutral Species (COOH, NH) pH < 2 MonoAnion Mono-Anion (COO-, NH) pH 4-6 Neutral->MonoAnion pKa1 ≈ 3.1 (Carboxyl) DiAnion Di-Anion (COO-, N-) pH > 8.5 MonoAnion->DiAnion pKa2 ≈ 7.2 (Sulfonamide)

Caption: Stepwise dissociation of 4-Chloro-2-(methylsulfonamido)benzoic acid across the pH scale.

Experimental Determination Protocols

To validate these theoretical values in a laboratory setting, the Potentiometric Titration method is the gold standard due to the compound's multiple ionization sites.

Reagents and Equipment
  • Instrument: Sirius T3 or GLpKa Titrator.

  • Solvent: 0.15 M KCl (aq) for ionic strength maintenance. Co-solvent (Methanol or Dioxane) may be required if intrinsic solubility is < 0.1 mM.

  • Titrant: 0.5 M KOH (CO₂-free) and 0.5 M HCl.

Workflow: Potentiometric Titration (Bjerrum Method)

This protocol ensures accurate capture of overlapping ionization events.

  • Sample Preparation: Weigh 3–5 mg of the compound into the titration vial.

  • Dissolution: Add 10 mL of degassed 0.15 M KCl solution. If the compound is insoluble at neutral pH, start the titration from high pH (add excess KOH to dissolve as di-anion) and titrate downwards with HCl.

  • Titration Cycle:

    • Acid Titration: Titrate from pH 11.0 → pH 1.8 to capture both pKa values (N⁻ protonation at ~7.2 and COO⁻ protonation at ~3.1).

    • Blank Subtraction: Perform a blank titration (solvent only) to subtract the background carbonate and water ionization effects.

  • Data Analysis: Use the Bjerrum plot (Z-curve) to determine pKa values where the average number of bound protons changes by 0.5.

Diagram 2: Experimental Workflow (Graphviz)

ExperimentalWorkflow Start Sample Weighing (3-5 mg) Solubilization Dissolution (High pH Start: pH 11) Start->Solubilization Add 0.15M KCl Titration Potentiometric Titration (0.5M HCl addition) Solubilization->Titration Ensure complete dissolution DataProcess Bjerrum Plot Analysis (Z-curve calculation) Titration->DataProcess Record pH vs Volume Result Determination of pKa1 and pKa2 DataProcess->Result Calculate inflection points

Caption: Standard operating procedure for potentiometric pKa determination of insoluble acids.

Implications for Drug Development

Solubility and Formulation
  • Gastric Environment (pH 1.2): The compound exists primarily in the neutral form. Solubility will be minimal (likely < 50 µg/mL), posing potential absorption challenges if not formulated as a salt or amorphous dispersion.

  • Intestinal Environment (pH 6.5 - 7.4): The compound will be predominantly mono-anionic (COO⁻) and partially di-anionic. Solubility increases by orders of magnitude (logD drops to ~ -0.8), suggesting good dissolution in the small intestine.

Synthetic Utility

This compound is a valuable intermediate for synthesizing fused heterocycles. The ortho-relationship between the carboxyl and sulfonamide groups allows for cyclization reactions (e.g., dehydration) to form benzothiadiazine-1,1-dioxides , a scaffold common in diuretics and antiviral agents.

Impurity Profiling

In the synthesis of sulfonamide drugs (e.g., Furosemide analogs), this compound may appear as a degradation product or unreacted intermediate. Its distinct pKa profile allows it to be separated from less acidic impurities using pH-controlled extraction (e.g., extracting at pH 5.0 where it is anionic, while weaker acids remain neutral).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217359, 4-Chloro-2-(methylsulfonamido)benzoic acid. Retrieved from [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for comparative pKa of sulfonamides). Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Exploratory

safety data sheet SDS for 4-Chloro-2-(methylsulfonamido)benzoic acid

This guide serves as an advanced technical manual for 4-Chloro-2-(methylsulfonamido)benzoic acid , specifically targeting researchers and safety officers in pharmaceutical development.[1] Unlike a standard Safety Data Sh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for 4-Chloro-2-(methylsulfonamido)benzoic acid , specifically targeting researchers and safety officers in pharmaceutical development.[1] Unlike a standard Safety Data Sheet (SDS), this document integrates safety protocols with chemical reactivity and medicinal chemistry context.

CAS Registry No: 158579-89-6 Document Type: Advanced Handling & Safety Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers[1]

Part 1: Chemical Identity & Physicochemical Profiling

The "Fingerprint" of the Molecule

This compound represents a specific class of ortho-substituted benzoic acids .[1] The presence of a sulfonamide group at the ortho position (C2) relative to the carboxylic acid creates a unique electronic and steric environment, distinguishing it from its meta or para isomers often used in diuretic synthesis (e.g., Furosemide intermediates).

Identification Matrix
ParameterTechnical Specification
IUPAC Name 4-Chloro-2-[(methylsulfonyl)amino]benzoic acid
CAS Number 158579-89-6
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
SMILES CS(=O)(=O)NC1=C(C(=CC(=C1)Cl))C(=O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Low solubility in water (pH dependent)
Physicochemical Insights
  • Acidity (pKa): This molecule is a di-acidic system . The carboxylic acid typically has a pKa ~3.5–4.0. However, the N-proton of the sulfonamide is also acidic (pKa ~10-11), but the electron-withdrawing ortho-carboxyl group may lower this, increasing solubility in basic aqueous buffers.[1]

  • LogP (Lipophilicity): Estimated ~1.5–2.0. It is moderately lipophilic, suggesting good membrane permeability but requiring organic co-solvents (DMSO/DMF) for stock solutions.

Part 2: Hazard Identification & Risk Assessment

The "Why" Behind the Warnings

While classified similarly to general organic acids, the specific functional groups dictate the mechanism of toxicity and irritation.

GHS Classification (H-Statements)
CodeHazard StatementMechanism of Action
H315 Causes skin irritationAcidic hydrolysis on moisture contact; proton donation disrupts keratin structure.[1]
H319 Causes serious eye irritationDirect pH drop on ocular surface; sulfonamide moiety may act as a sensitizer.
H335 May cause respiratory irritationInhalation of fine dust particles triggers mucous membrane inflammation.
Toxicological Context (E-E-A-T)
  • Sulfonamide Sensitivity: Although structurally distinct from "sulfa drugs" (sulfanilamides), the presence of the sulfonamide moiety (-NHSO₂-) warrants caution for personnel with known sulfonamide hypersensitivity.[1]

  • Ortho-Effect Reactivity: The proximity of the nucleophilic nitrogen (sulfonamide) and the electrophilic carbonyl (carboxylic acid) creates a potential for cyclization under dehydration conditions (e.g., heating with thionyl chloride), forming saccharin-like bicyclic structures. This reactivity profile must be considered during scale-up to avoid unexpected byproducts.

Part 3: Safe Handling & Operational Workflows

Self-Validating Protocols

Handling Decision Logic

The following diagram outlines the decision-making process for handling this compound based on the quantity and state (solid vs. solution).

SafetyLogic Start Start: Handling 4-Chloro-2-(methylsulfonamido)benzoic acid StateCheck State of Material? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Solution (DMSO/MeOH) StateCheck->Solution Liquid Weighing Weighing Procedure Solid->Weighing PPE PPE: Nitrile Gloves + Safety Glasses + Lab Coat Solution->PPE Dissolution Dissolution Step Solution->Dissolution Hood Fume Hood Required (Face Velocity > 0.5 m/s) Weighing->Hood Hood->PPE DustRisk Dust Generation Risk? PPE->DustRisk Respirator N95/P100 Respirator Required DustRisk->Respirator High (Open Transfer) DustRisk->Dissolution Low (Closed Vessel) Respirator->Dissolution Waste Disposal: Halogenated Organic Waste Dissolution->Waste

Figure 1: Operational safety workflow for handling solid and solubilized forms of the compound.[1]

Storage & Stability Protocol
  • Temperature: Store at 2–8°C (Refrigerated). While the solid is likely stable at room temperature, refrigeration minimizes degradation of the sulfonamide bond over long-term storage.[1]

  • Atmosphere: Keep under Inert Gas (Argon/Nitrogen) if storing for >6 months. The carboxylic acid proton can catalyze slow auto-degradation in the presence of moisture.[1]

  • Incompatibility: Avoid storage near strong bases (forms salts immediately) or strong oxidizing agents .

Part 4: Emergency Response & First Aid

Causality-Based Intervention

ScenarioImmediate ActionScientific Rationale
Ocular Contact Rinse for 15 min with isotonic saline or water. Lift eyelids.The acidity (pH < 4) causes immediate protein denaturation. Prolonged rinsing restores physiological pH.
Skin Contact Wash with soap and water.[2] Do not use ethanol. Ethanol may increase transdermal absorption of the lipophilic compound. Soap emulsifies the residue safely.
Inhalation Move to fresh air.[2][3] Administer oxygen if breathing is labored.Fine particulates can deposit in alveoli; oxygen support aids in overcoming potential bronchospasm.
Spill Cleanup Wet-sweep or vacuum with HEPA filter.[1]Avoid dry sweeping to prevent aerosolization (H335 hazard). Neutralize residue with weak bicarbonate solution.

Part 5: Synthesis & Reactivity Context

For the Medicinal Chemist

Understanding the reactivity of CAS 158579-89-6 is crucial for its application as a scaffold.[1] The molecule is not just a static intermediate; it possesses "latent" reactivity due to the ortho positioning of its functional groups.

The Ortho-Effect Workflow

The following diagram illustrates the potential synthetic pathways and degradation risks associated with this specific isomer.

Reactivity Compound 4-Chloro-2-(methylsulfonamido) benzoic acid (Starting Material) PathA Coupling Reagents (EDC/HATU + Amine) Compound->PathA Standard Synthesis PathB Dehydrating Agents (SOCl2 / Heat) Compound->PathB Risk Condition PathC Strong Base (NaOH) Compound->PathC Formulation ProductA Amide Derivative (Drug Scaffold) PathA->ProductA ProductB Cyclic Sulfonimide (Saccharin Analog) *Potential Side Product* PathB->ProductB Intramolecular Cyclization ProductC Dianion Salt (Solubilized Form) PathC->ProductC

Figure 2: Reactivity pathways showing the standard amide coupling versus the risk of intramolecular cyclization.

Experimental Note on Coupling

When using this acid in amide coupling reactions (e.g., with EDC/NHS or HATU), the sulfonamide nitrogen is nucleophilic enough to compete with the external amine, potentially leading to self-cyclization .[1]

  • Recommendation: Pre-activate the carboxylic acid at low temperature (0°C) or protect the sulfonamide nitrogen if cyclization is observed.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-2-(methylsulfonamido)benzoic acid (CAS 158579-89-6).[1] Retrieved from [1]

  • PubChem. (2024). Compound Summary: 4-Chloro-2-(methylsulfonamido)benzoic acid.[1] National Library of Medicine. Retrieved from

  • BLD Pharm. (2024). Material Safety Data Sheet: 4-Chloro-2-(methylsulfonamido)benzoic acid. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzoic acid derivatives and GHS Classification. Retrieved from

Sources

Foundational

Strategic Sourcing and Technical Validation: 4-Chloro-2-(methylsulfonamido)benzoic acid

The following technical guide provides an in-depth analysis of 4-Chloro-2-(methylsulfonamido)benzoic acid , a critical pharmacophore scaffold used in the synthesis of diuretics (e.g., related to the furosemide/bumetanide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Chloro-2-(methylsulfonamido)benzoic acid , a critical pharmacophore scaffold used in the synthesis of diuretics (e.g., related to the furosemide/bumetanide class) and anti-inflammatory agents.

Document Type: Technical Whitepaper & Sourcing Guide Target CAS: 158579-89-6 Version: 2.0 (Current Market & Synthetic Protocols)

Executive Summary & Chemical Identity

This guide addresses the procurement, quality control (QC), and synthetic utility of 4-Chloro-2-(methylsulfonamido)benzoic acid . Unlike common catalog reagents, this compound often occupies a "Make-or-Buy" decision point in drug discovery campaigns due to its specific substitution pattern, which mimics the core of high-ceiling diuretics while offering a distinct methylsulfonamido handle for Structure-Activity Relationship (SAR) exploration.

Property Data Specification
Chemical Name 4-Chloro-2-(methylsulfonamido)benzoic acid
CAS Number 158579-89-6
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
Key Functional Groups Carboxylic Acid (C-1), Methylsulfonamide (C-2), Chloride (C-4)
Purity Standard ≥97% (HPLC) for synthetic intermediate use
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH)

Market Analysis: Suppliers & Pricing Dynamics

Sourcing this intermediate requires navigating between "In-Stock" catalog suppliers and "Custom Synthesis" providers. The molecule is not a commodity chemical; it is a fine chemical building block.

Verified Supplier Tiering

Note: Availability fluctuates. Direct RFQ (Request for Quote) is recommended for quantities >10g.

Supplier Tier Vendor Examples Lead Time Risk Profile
Tier 1 (Global Catalog) Sigma-Aldrich (Merck) , Fisher Scientific 1–2 WeeksLow. High QC documentation (CoA, MSDS).
Tier 2 (Specialized Blocks) AA Blocks , Combi-Blocks , Enamine 2–4 WeeksLow-Medium. Excellent for gram-scale libraries.
Tier 3 (Bulk/CRO) MolPort (Aggregator), Local CROs (India/China)4–8 WeeksMedium. Requires rigorous internal QC validation.
Price Estimation Models (2025/2026 Projections)

Pricing is non-linear due to batch-specific synthesis costs.

  • Research Scale (100 mg – 1 g): High unit cost.

    • Estimated Range:$150 – $300 USD per gram .

  • Pilot Scale (10 g – 100 g): Significant economy of scale.

    • Estimated Range:$40 – $80 USD per gram .

  • Budgeting Advice: If the project requires >5g, it is often more cost-effective to perform the synthesis in-house (see Section 4) using the inexpensive precursor 2-amino-4-chlorobenzoic acid (approx. $0.50/g).[1]

Sourcing Decision Matrix (Buy vs. Make)

The following logic flow helps project leads decide whether to purchase the compound or synthesize it internally based on timeline and budget.

SourcingMatrix Start Requirement: 4-Chloro-2-(methylsulfonamido)benzoic acid QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 5 Grams QtyCheck->LargeScale TimeCheck Timeline Critical (< 2 Weeks)? SmallScale->TimeCheck BudgetCheck Internal Chemist Availability? LargeScale->BudgetCheck Buy ACTION: BUY (Tier 1/2 Supplier) TimeCheck->Buy Yes Make ACTION: SYNTHESIZE (In-House) TimeCheck->Make No (Save Budget) BudgetCheck->Make Yes (High ROI) Outsource ACTION: OUTSOURCE (Tier 3 CRO) BudgetCheck->Outsource No

Figure 1: Decision logic for sourcing CAS 158579-89-6 based on scale and resource availability.

Technical Protocol: In-House Synthesis

If sourcing is delayed or cost-prohibitive, the synthesis is a robust, one-step sulfonylation of a commercially available aniline.

Reaction Pathway

Precursor: 2-Amino-4-chlorobenzoic acid (CAS: 89-77-0). Reagent: Methanesulfonyl chloride (MsCl).[2] Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl chloride.

Step-by-Step Methodology (Schotten-Baumann Conditions)

This protocol is designed for a 10g scale.

  • Dissolution: In a 500 mL round-bottom flask, suspend 2-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol) in Water (100 mL) .

  • Basification: Slowly add Sodium Carbonate (Na₂CO₃, 15.5 g, 146 mmol) . Stir until the solution is clear (formation of the soluble sodium benzoate salt).

  • Sulfonylation: Cool the solution to 0–5°C (Ice bath). Add Methanesulfonyl chloride (5.0 mL, 64 mmol) dropwise over 30 minutes.

    • Expert Insight: Maintain pH > 8 during addition. If pH drops, add small amounts of 10% NaOH. The basic pH prevents the formation of the mixed anhydride with the carboxylic acid.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup:

    • Filter any insoluble impurities.

    • Slowly acidify the filtrate with 6N HCl to pH ~2. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 50 mL) to remove salts, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–95%.

    • Recrystallization (if needed): Ethanol/Water.

Quality Control & Validation (QC)

Trustworthiness in data relies on validating the material identity before use in biological assays or further synthesis.

Analytical Specifications
Test Acceptance Criteria Method Note
HPLC Purity ≥ 97.0% (Area %)C18 Column, ACN/Water + 0.1% TFA gradient.
1H NMR Consistent structureLook for singlet (~3.0-3.2 ppm) for Methyl-SO₂ group.
LC-MS [M-H]⁻ = 248.0Negative mode ionization is preferred for sulfonamides.
Appearance White to off-white powderDiscoloration indicates oxidation of trace aniline.
QC Workflow Diagram

QC_Workflow Sample Raw Material / Crude Solubility Solubility Check (DMSO-d6) Sample->Solubility NMR 1H NMR Spectrum Solubility->NMR HPLC HPLC Purity (>97%) Solubility->HPLC Decision Validation Check NMR->Decision HPLC->Decision Release Release for Use Decision->Release Pass Reject Reject / Recrystallize Decision->Reject Fail

Figure 2: Standard Quality Control workflow for validating 4-Chloro-2-(methylsulfonamido)benzoic acid.

References

  • Sigma-Aldrich (Merck). Product Specification: 4-Chloro-2-(methylsulfonamido)benzoic acid (CAS 158579-89-6). Retrieved from .

  • PubChem. Compound Summary: 4-chloro-2-(methylsulfonylamino)benzoic acid. National Library of Medicine. Retrieved from .

  • Mao, L., et al. (2011). "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride."[3] Synlett, 2011(01), 129-133.[3] (Validates MsCl reactivity protocols). Retrieved from .

  • BenchChem. Synthesis of Chloro-Substituted Benzoic Acids: Technical Support Guide. (General protocols for benzoic acid derivatives). Retrieved from .

Sources

Exploratory

difference between 2-chloro-4-sulfonamido and 4-chloro-2-sulfonamido isomers

The following technical guide provides an in-depth comparative analysis of 2-chloro-4-sulfonamido and 4-chloro-2-sulfonamido regioisomers. This analysis focuses on their distinct roles in medicinal chemistry, specificall...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 2-chloro-4-sulfonamido and 4-chloro-2-sulfonamido regioisomers. This analysis focuses on their distinct roles in medicinal chemistry, specifically within the context of diuretic pharmacophores (Carbonic Anhydrase Inhibitors/Loop Diuretics) versus antibacterial sulfonamides.

Executive Summary

In the rational design of benzene-sulfonamide therapeutics, the regio-positioning of chlorine (Cl) and sulfonamide (


) groups relative to a core scaffold (typically benzoic acid or aniline) dictates pharmacological selectivity.

This guide differentiates the two critical isomers:

  • 4-chloro-2-sulfonamido-R: The "Diuretic Scaffold" (Critical for Carbonic Anhydrase and NKCC2 inhibition).

  • 2-chloro-4-sulfonamido-R: The "Antibacterial/Metabolic Scaffold" (Structurally aligned with

    
    -aminobenzoic acid mimics).
    

Structural & Electronic Characterization

The biological activity of these isomers is governed by the electronic influence of the substituents on the aromatic ring and their steric relationship to the primary functional group (


, typically 

or

).[1]
Electronic Environment (Hammett Parameters)

The electron-withdrawing nature of both Cl (


) and 

(

) alters the

of the core scaffold.
Feature4-chloro-2-sulfonamido (Ortho-Sulfamoyl)2-chloro-4-sulfonamido (Para-Sulfamoyl)
Steric Hindrance High: The bulky

at the ortho position creates steric strain with the

group.
Low: Substituents are spatially separated, allowing free rotation of the

group.
Intramolecular Bonding Possible: Potential H-bond formation between sulfonamide oxygen and

-group proton (if

).
None: Distance precludes intramolecular interaction.
Lipophilicity (LogP) Lower: Polar surface area is condensed; often higher water solubility due to polarity clustering.Higher: Distributed polarity increases lipophilic surface area.
Reactivity Deactivated: The ring is highly deactivated at the 3/5 positions.Deactivated: Similar deactivation, but directing effects differ for further substitution.
The "Diuretic Effect" (SAR Insight)

The 4-chloro-2-sulfonamido motif is the "magic bullet" for diuretic activity.

  • Mechanism: The ortho-sulfonamide (relative to the acid/amine) is spatially positioned to bind the Zinc (

    
    ) ion in the active site of Carbonic Anhydrase (CA) enzymes. The para-chlorine atom provides the necessary lipophilic interaction within the hydrophobic pocket of the enzyme.
    
  • Example: This motif is the core of Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) and thiazide precursors.

Synthetic Pathways & Regioselectivity

Synthesizing these isomers requires distinct strategies due to the directing effects of the initial substituents.

Synthesis of the 4-chloro-2-sulfonamido Scaffold

Direct chlorosulfonation of 4-chlorobenzoic acid or 3-chloroaniline is the standard route. The chlorine atom (ortho/para director) and the acid/amine group compete to direct the incoming sulfonyl group.

Protocol Logic: To achieve the 2-sulfonamido position (meta to the acid, ortho to the amine), one often utilizes the Chlorosulfonic Acid Method .

SynthesisPath cluster_alt Alternative Route (2-chloro-4-sulfonamido) Start Starting Material: 4-Chlorobenzoic Acid Reagent Reagent: Excess Chlorosulfonic Acid (ClSO3H) (Heat, 2h) Start->Reagent Intermediate Intermediate: 4-chloro-3-(chlorosulfonyl)benzoic acid (Note: Numbering shifts based on priority) Reagent->Intermediate AltProd Target: 2-chloro-4-sulfamoylbenzoic acid Reagent->AltProd Amidation Amidation: NH4OH (aq) / 0°C Intermediate->Amidation Product Target: 4-chloro-2-sulfamoylbenzoic acid (Diuretic Precursor) Amidation->Product AltStart Starting Material: 2-Chlorobenzoic Acid AltStart->Reagent

Figure 1: Synthetic flow for the generation of the diuretic pharmacophore (4-chloro-2-sulfamoyl).

Synthesis of the 2-chloro-4-sulfonamido Scaffold

This isomer is often a byproduct or requires starting from 2-chlorobenzoic acid . The sulfonyl group enters the para position relative to the chlorine (meta to the acid) due to steric relief, though mixtures are common.

Experimental Protocols

Protocol: Synthesis of 4-Chloro-2-Sulfamoylbenzoic Acid

Target: The Diuretic Intermediate

Reagents:

  • 4-Chlorobenzoic acid (15.6 g, 0.1 mol)

  • Chlorosulfonic acid (58.3 g, 0.5 mol)

  • Ammonium hydroxide (25% aqueous solution)

Methodology:

  • Chlorosulfonation: Place 4-chlorobenzoic acid in a 250 mL round-bottom flask. Add chlorosulfonic acid dropwise with stirring (exothermic reaction).

  • Heating: Attach a reflux condenser with a calcium chloride drying tube. Heat the oil bath to 140°C and maintain for 3 hours. Causality: Heat is required to overcome the deactivating effect of the chlorine and acid groups to effect electrophilic aromatic substitution.

  • Quenching: Cool the mixture to room temperature. Pour the oily residue slowly onto 200g of crushed ice with vigorous stirring. The sulfonyl chloride intermediate precipitates as a white solid.

  • Amidation: Filter the solid and immediately transfer it to a beaker containing 100 mL of ammonium hydroxide at 0°C. Stir for 1 hour.

  • Acidification: Acidify the solution to pH 2 using 6N HCl. The product, 4-chloro-2-sulfamoylbenzoic acid, precipitates. Recrystallize from ethanol/water.

Protocol: Carbonic Anhydrase (CA) Inhibition Assay

Purpose: To validate the bioactivity difference between the two isomers.

Reagents:

  • Purified Carbonic Anhydrase II (bovine or human)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Buffer: Tris-SO4 (pH 7.6)

Methodology:

  • Preparation: Dissolve both isomers in DMSO (10 mM stock).

  • Incubation: Incubate enzyme (100 units/mL) with varying concentrations of Isomer A and Isomer B (0.1 nM to 10 µM) for 15 minutes at 25°C.

  • Reaction: Add p-NPA (3 mM). Monitor the formation of p-nitrophenol spectrophotometrically at 400 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result:4-chloro-2-sulfonamido derivatives will show an

      
       in the nanomolar range (active). 2-chloro-4-sulfonamido  will likely show micromolar or inactive results (poor fit).
      

Pharmacological Decision Matrix (SAR)

The following diagram illustrates the decision logic when encountering these isomers in a screening library.

SAR_Logic Input Compound with Chloro-Sulfonamido Motif Decision Is Sulfonamide Ortho to Acid/Amine? Input->Decision Yes Structure: 4-Cl-2-SO2NH2 Decision->Yes Yes No Structure: 2-Cl-4-SO2NH2 Decision->No No Diuretic High Probability: Diuretic / CA Inhibitor (e.g., Furosemide-like) Yes->Diuretic Antibac High Probability: Antibacterial / Metabolic (e.g., Sulfanilamide-like) No->Antibac

Figure 2: SAR Decision Tree for Chloro-Sulfonamido Isomers.

References

  • Euroinvent. (2013). Physical-chemical characteristics and elemental analysis data of the new compounds of the sulfonamidated phenoxyalkylcarboxylic acids.

  • Pharmacy 180. SAR of CAse Inhibitors: Heterocyclic sulphonamides and Meta-disulphamoyl benzene derivatives.

  • Collaborative Drug Discovery. (2025). Structure Activity Relationships (SAR) - CDD Vault.[2]

  • National Institutes of Health (PubMed). (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives.

  • BenchChem. (2025).[1][3] Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid

Introduction & Scope This application note details the synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid (CAS: 158579-89-6), a critical pharmacophore in the development of EP3 receptor antagonists, anti-viral agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid (CAS: 158579-89-6), a critical pharmacophore in the development of EP3 receptor antagonists, anti-viral agents, and anti-inflammatory scaffolds.

While conceptually simple, the sulfonylation of anthranilic acid derivatives presents specific chemoselective challenges. The primary difficulty lies in the competition between N-sulfonylation (desired) and O-sulfonylation (mixed anhydride formation), as well as the potential for bis-mesylation of the aniline nitrogen.

This guide provides two validated protocols:

  • Protocol A (The Precision Route): A 3-step protection-deprotection strategy yielding the highest purity (>98%), recommended for GMP or late-stage discovery.

  • Protocol B (The Direct Route): A scalable, 1-step Schotten-Baumann procedure suitable for rapid scale-up of early intermediates.

Retrosynthetic Strategy & Logic

The synthesis is designed to control the nucleophilicity of the aniline nitrogen while protecting the carboxylic acid from activation.

Strategic Analysis
  • The Challenge: Reacting methanesulfonyl chloride (MsCl) directly with the free amino acid (2-amino-4-chlorobenzoic acid) in organic base (e.g., TEA/DCM) often leads to the formation of a mixed carboxylic-sulfonic anhydride. This unstable intermediate can cyclize or hydrolyze unpredictably, lowering yields.

  • The Solution:

    • Route A masks the carboxylic acid as a methyl ester, forcing the MsCl to react exclusively with the amine.

    • Route B uses aqueous conditions where the high dielectric constant and the presence of water rapidly hydrolyze any transient O-sulfonated species back to the carboxylate, leaving the stable N-sulfonamide intact.

SynthesisStrategy Start 2-Amino-4-chlorobenzoic acid (Starting Material) Target 4-Chloro-2-(methylsulfonamido) benzoic acid (Target) Start->Target MsCl, Na2CO3 Acetone/H2O (Direct Route) Ester Methyl Ester Intermediate Start->Ester SOCl2, MeOH (Protection) Ester->Target 1. MsCl, Pyridine 2. LiOH (Hydrolysis) BisMesyl Bis-Mesyl Impurity (Avoid) Ester->BisMesyl Excess MsCl High Temp

Figure 1: Strategic pathways for N-mesylation. The Blue path (Protection) offers higher purity control; the Red path (Direct) offers speed.

Protocol A: The Precision Route (Recommended)

Objective: Synthesis of high-purity target via Methyl 2-amino-4-chlorobenzoate.

Step 1: Esterification

Reaction: 2-Amino-4-chlorobenzoic acid


 Methyl 2-amino-4-chlorobenzoate.
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-Amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol) and Methanol (anhydrous, 100 mL).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl

    
    , 8.5 mL, 116 mmol) over 20 mins. Caution: Exothermic/Gas evolution.
    
  • Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Resuspend residue in EtOAc (150 mL), wash with sat. NaHCO

    
     (2 x 50 mL) and Brine. Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
    • Yield Expectation: ~90-95% (Off-white solid).

Step 2: N-Mesylation

Reaction: Methyl 2-amino-4-chlorobenzoate


 Methyl 4-chloro-2-(methylsulfonamido)benzoate.
  • Solvation: Dissolve the ester (10.0 g, ~54 mmol) in Dichloromethane (DCM) (100 mL) and Pyridine (13 mL, 162 mmol).

  • Addition: Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (4.6 mL, 59 mmol) dropwise.

    • Critical Control Point: Maintain T < 5°C to prevent bis-mesylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Quench: Add 1M HCl (50 mL) to remove Pyridine. Separate organic layer.[1][2]

  • Purification: If bis-mesylated impurity is visible by TLC (less polar spot), recrystallize from EtOH.

    • Note: Bis-mesyl species can often be hydrolyzed to mono-mesyl in the next step, so minor contamination is acceptable.

Step 3: Hydrolysis to Target

Reaction: Methyl ester cleavage.

  • Hydrolysis: Dissolve intermediate in THF (50 mL) and Water (50 mL). Add LiOH·H

    
    O  (6.8 g, 162 mmol).
    
  • Stir: Stir at RT for 4–6 hours.

  • Isolation:

    • Concentrate to remove THF.

    • Acidify aqueous residue with 1M HCl to pH ~2.

    • The product will precipitate as a white solid.

  • Filtration: Filter, wash with cold water, and dry under vacuum at 45°C.

Protocol B: The Direct Route (Schotten-Baumann)

Objective: Rapid synthesis using aqueous media. Best for scale-up when chromatography is not desired.

Reagents:

  • 2-Amino-4-chlorobenzoic acid (5.0 g, 29.1 mmol)

  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (7.7 g, 72.8 mmol)
  • Methanesulfonyl chloride (MsCl) (2.5 mL, 32.0 mmol)

  • Solvent: Water (40 mL) / Acetone (10 mL)

Procedure:

  • Dissolution: In a 250 mL beaker, dissolve the amino acid and Na

    
    CO
    
    
    
    in Water/Acetone mixture. The solution should be clear and basic (pH > 10).
  • Cooling: Chill to 0–5°C in an ice bath.

  • Addition: Add MsCl dropwise over 30 minutes with vigorous stirring.

    • Why: MsCl hydrolyzes in water. Slow addition at low temp favors the reaction with the amine over water.

  • Monitoring: Stir at RT for 3 hours. If starting material remains (TLC), re-cool to 0°C and add 0.2 eq of MsCl and adjust pH back to >9 with carbonate.

  • Workup:

    • Carefully acidify with conc. HCl to pH 1–2.

    • The product precipitates.[1][3][4]

    • Filter and wash with excess water to remove salts and sulfonic acid byproducts.

  • Recrystallization: Recrystallize from Ethanol/Water (8:2) if the melting point is broad.

Analytical Validation & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 97.0%HPLC (C18, ACN/Water + 0.1% TFA)
1H NMR (DMSO-d6)

3.15 (s, 3H, SO

CH

), 7.2 (dd, 1H), 7.6 (d, 1H), 7.9 (d, 1H), 11.0 (s, 1H, NH), 13.5 (br, COOH)
400 MHz NMR
Mass Spec [M-H]- = 248.0ESI-MS (Negative Mode)
Melting Point 228–232°C (Decomposes)Capillary Method

Troubleshooting & Optimization

Decision Logic for Impurities

Use the following logic flow to address common synthesis issues.

Troubleshooting Problem Impurity Detected CheckTLC Check TLC/LCMS Problem->CheckTLC BisMesyl Impurity: Bis-Mesyl (M+78 mass) CheckTLC->BisMesyl Less Polar Spot StartMat Impurity: Starting Material (Unreacted Amine) CheckTLC->StartMat More Polar Spot Sol1 Action: Hydrolyze (Heat with NaOH) BisMesyl->Sol1 Sol2 Action: Add more MsCl Check pH > 9 StartMat->Sol2

Figure 2: Troubleshooting logic for common reaction failures.

Critical Notes
  • Bis-mesylation: If you observe a product with Mass = 327 (M+H of bis-mesyl), do not discard. Treat the crude mixture with 2M NaOH at 60°C for 1 hour. The second sulfonyl group on the nitrogen is labile and will hydrolyze, reverting to the desired mono-sulfonamide.

  • Solubility: The target molecule is sparingly soluble in water at acidic pH but highly soluble at pH > 7. Ensure pH < 2 during precipitation to maximize yield.

References

  • General Sulfonamide Synthesis: "Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid." BenchChem Application Notes. Link (Accessed 2023).

  • N-Mesylation Methodology: Mao, L., et al.[5] "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride." Synlett, 2011, 129-133.[5] Link

  • Anthranilic Acid Derivatives: "Preparation of N-Aryl Anthranilic Acid Drugs." ResearchGate. Link

  • Chemical Properties: "4-Chloro-2-(methylsulfonamido)benzoic acid Product Page." Sigma-Aldrich. Link

  • Analogous Synthesis (Sulfones): "Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid." PrepChem. Link

Sources

Application

Application Note: Chemoselective Sulfonylation of 2-Amino-4-Chlorobenzoic Acid

Abstract & Scope This technical guide details the reaction between 2-amino-4-chlorobenzoic acid and methanesulfonyl chloride (MsCl) to synthesize 4-chloro-2-(methylsulfonamido)benzoic acid . This transformation is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the reaction between 2-amino-4-chlorobenzoic acid and methanesulfonyl chloride (MsCl) to synthesize 4-chloro-2-(methylsulfonamido)benzoic acid . This transformation is a critical step in medicinal chemistry, particularly in the development of diuretics (e.g., furosemide analogs), anti-inflammatory agents, and antiviral candidates (Dengue virus NS5 polymerase inhibitors) [1, 2].

The primary challenge in this synthesis is chemoselectivity . The substrate contains two nucleophilic sites: the primary amine (-NH₂) and the carboxylic acid (-COOH). This guide provides two distinct protocols designed to exclusively target the amine (N-sulfonylation) while preventing the formation of mixed anhydrides (O-sulfonylation) or bis-sulfonamides.

Reaction Mechanism & Chemoselectivity

The reaction follows a nucleophilic acyl substitution pathway. The nitrogen atom of the amino group attacks the electrophilic sulfur of the methanesulfonyl chloride.

The Chemoselectivity Challenge
  • Desired Pathway (N-Sulfonylation): The primary amine attacks the sulfonyl chloride to form the sulfonamide.

  • Undesired Pathway (O-Sulfonylation): The carboxylic acid, if deprotonated to a carboxylate, can attack the sulfonyl chloride to form a mixed anhydride (acyl-sulfonyl anhydride). This species is unstable and prone to hydrolysis or side reactions.

  • Bis-Sulfonylation: The resulting sulfonamide proton is acidic (pKa ~10). In the presence of excess base and MsCl, a second mesyl group can add to the nitrogen, forming a "bis-mesyl" species.

Mechanistic Diagram

The following diagram illustrates the reaction pathway and the critical role of pH/Base control.

ReactionMechanism Start 2-Amino-4-chlorobenzoic acid Inter1 Carboxylate Anion (Solubilized) Start->Inter1 Deprotonation (-COOH) Base Base (Na2CO3 or Pyridine) Base->Inter1 TS Tetrahedral Transition State Inter1->TS + MsCl (Amine Attack) MsCl MsCl (Electrophile) MsCl->TS Product 4-chloro-2-(methylsulfonamido) benzoic acid TS->Product - HCl SideProduct Mixed Anhydride / Bis-Mesyl TS->SideProduct Excess MsCl / Wrong pH

Figure 1: Mechanistic pathway highlighting the critical transition to the N-sulfonylated product.

Experimental Protocols

Two validated methods are presented. Method A is preferred for scale-up and green chemistry compliance. Method B is suitable for small-scale discovery chemistry where water solubility is problematic.

Method A: Aqueous Schotten-Baumann (Recommended)

This method utilizes water as the solvent and sodium carbonate as the base. It is superior because the carboxylate anion is highly solvated in water, reducing its nucleophilicity toward MsCl, thereby favoring N-sulfonylation.

Reagents:

  • 2-Amino-4-chlorobenzoic acid (1.0 equiv)

  • Methanesulfonyl chloride (1.2 equiv)

  • Sodium Carbonate (

    
    ) (2.5 equiv)
    
  • Water (10 volumes)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (e.g., 1.71 g, 10 mmol) in 0.5 M

    
     solution (50 mL). Ensure the solution is clear (pH ~9-10).
    
  • Cooling: Cool the mixture to 0–5 °C using an ice bath. Critical: Low temperature prevents hydrolysis of MsCl.

  • Addition: Add MsCl (1.37 g, 0.93 mL, 12 mmol) dropwise over 15 minutes. Vigorous stirring is essential as MsCl is immiscible with water.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LCMS.[1]

  • Workup:

    • Wash the basic aqueous solution with Ethyl Acetate (2 x 20 mL) to remove unreacted MsCl or non-acidic impurities.

    • Acidify the aqueous layer carefully with 2N HCl to pH 1–2. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Method B: Anhydrous Organic Synthesis

Used when the substrate has poor aqueous solubility even as a salt, or when strictly anhydrous conditions are required for subsequent steps.

Reagents:

  • 2-Amino-4-chlorobenzoic acid (1.0 equiv)

  • Methanesulfonyl chloride (1.1 equiv)

  • Pyridine (5.0 equiv) or Pyridine/DCM (1:1)

  • DMAP (0.1 equiv - optional catalyst)

Protocol:

  • Setup: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the starting material in dry Pyridine (or Pyridine/DCM mixture). Cool to 0 °C.

  • Addition: Add MsCl dropwise. The solution may turn slightly yellow/orange.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir for 12 hours.

  • Quench: Pour the reaction mixture into ice-cold 1N HCl (excess) to neutralize pyridine and precipitate the product.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over

    
    , and concentrate.
    

Purification & Characterization

Purification Strategy

If the crude product from Method A or B is not sufficiently pure (>95%), use recrystallization.

  • Solvent System: Ethanol/Water (1:1) or Ethyl Acetate/Hexane.[2]

  • Procedure: Dissolve in hot Ethanol, add warm water until slightly turbid, then cool slowly to 4 °C.

Analytical Data Expectations
TechniqueExpected Signal / ResultInterpretation
1H NMR Singlet,

3.0–3.2 ppm (3H)
Methyl group of the sulfonamide (-SO₂CH₃).[3]
1H NMR Broad Singlet,

10–13 ppm
Carboxylic acid (-COOH) and Sulfonamide (-NH-).
LCMS [M+H]+ ~250.0 or [M-H]- ~248.0Confirms molecular weight (MW: 249.67).
Appearance White to off-white powderHigh melting point solid.

Troubleshooting Guide

Issue 1: Bis-sulfonylation (Formation of N(Ms)₂)

  • Cause: Excess MsCl or reaction temperature too high.

  • Solution: Use Method A (Schotten-Baumann). The steric bulk and electrostatic repulsion of the dianion in water discourage the second attack. If using Method B, strictly limit MsCl to 1.05 equiv.

  • Recovery: Hydrolysis of the bis-mesyl species can sometimes be achieved by refluxing in aqueous NaOH, but this risks hydrolyzing the desired sulfonamide.

Issue 2: Mixed Anhydride Formation

  • Cause: Reaction at the carboxylic acid.[2]

  • Solution: This is common in Method B. Usually, the aqueous workup (quenching with water/acid) hydrolyzes the anhydride back to the carboxylic acid, leaving the stable sulfonamide intact. Ensure the quench time is sufficient (30 mins stirring).

Issue 3: Product Solubility

  • Observation: No precipitate upon acidification.

  • Solution: The product may be slightly water-soluble. Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with Ethyl Acetate or THF.

Workflow Visualization

Workflow Start Start: 2-Amino-4-chlorobenzoic acid Choice Select Solvent System Start->Choice MethodA Method A: Water / Na2CO3 (0°C -> RT) Choice->MethodA Green / Scalable MethodB Method B: Pyridine / DCM (Anhydrous) Choice->MethodB Solubility Issues Monitor Monitor: TLC / LCMS (Check for disappearance of amine) MethodA->Monitor MethodB->Monitor WorkupA Acidify to pH 1-2 Filter Precipitate Monitor->WorkupA Method A Path WorkupB Quench with HCl Extract (EtOAc) Monitor->WorkupB Method B Path Purify Recrystallization (EtOH/Water) WorkupA->Purify WorkupB->Purify Final Pure 4-chloro-2-(methylsulfonamido) benzoic acid Purify->Final

Figure 2: Decision tree and process flow for the synthesis and purification.

References

  • BenchChem. (2025).[2][4] Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from

  • Felicetti, T., et al. (2023).[5] Functionalized sulfonyl anthranilic acid derivatives inhibit replication of all the four dengue serotypes. European Journal of Medicinal Chemistry, 252, 115283.[5] Retrieved from

  • Mao, L., et al. (2011).[6] A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Chloro-2-(methylsulfonamido)benzoic acid (CAS 158579-89-6). Retrieved from

Sources

Method

Application Note: Optimized Purification Strategy for 4-Chloro-2-(methylsulfonamido)benzoic Acid

This Application Note is designed to provide a scientifically rigorous, field-proven protocol for the purification of 4-Chloro-2-(methylsulfonamido)benzoic acid . The methodology synthesizes principles of solubility ther...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a scientifically rigorous, field-proven protocol for the purification of 4-Chloro-2-(methylsulfonamido)benzoic acid . The methodology synthesizes principles of solubility thermodynamics with practical organic processing techniques.


-Sulfonated Anthranilic Acid Derivatives

Executive Summary & Physicochemical Profile[1][2][3]

4-Chloro-2-(methylsulfonamido)benzoic acid is a bifunctional molecule containing a carboxylic acid moiety and a sulfonamide group ortho-positioned on a chlorinated benzene ring. Its purification presents unique challenges due to the potential for intramolecular hydrogen bonding and the presence of structurally similar impurities (e.g., unreacted 4-chloroanthranilic acid).

Physicochemical Characteristics
PropertyDescriptionImplication for Purification
Acidity (pKa)

;

Soluble in basic aqueous media; precipitates at low pH.
Polarity Moderate to HighRequires polar protic or polar aprotic solvents for dissolution.
Impurities 4-Chloroanthranilic acid, Methanesulfonic acidStarting amine is less acidic; Sulfonic acid is highly water-soluble.
Thermal Stability Potential for dehydration (cyclic imide formation)Avoid prolonged heating >100°C in dry conditions.

Strategic Solvent Selection

The selection of a recrystallization solvent is governed by the Temperature-Dependent Solubility Index (TDSI) . For this compound, we evaluate three primary systems.

System A: Ethanol / Water (Recommended)
  • Type: Solvent / Anti-solvent.

  • Mechanism: The compound dissolves readily in hot ethanol (breaking intermolecular H-bonds) and crystallizes upon the addition of water (increasing dielectric constant and reducing solubility).

  • Pros: "Green" solvent profile; excellent removal of polar inorganic salts and methanesulfonic acid byproducts.

  • Cons: Yield can be lower if water ratio is incorrect.

System B: Ethyl Acetate / n-Heptane
  • Type: Solvent / Anti-solvent.

  • Mechanism: Dissolution in moderately polar ethyl acetate; precipitation via non-polar heptane.

  • Pros: Superior for removing unreacted organic starting materials (lipophilic impurities).

  • Cons: Lower recovery rates if the sulfonamide is highly polar.

System C: Glacial Acetic Acid
  • Type: Single Solvent.

  • Mechanism: High temperature dissolution followed by slow cooling.

  • Pros: Produces high-density, well-defined crystal habits.

  • Cons: Difficult to dry; trace acid residues may affect downstream biological assays.

Pre-Purification: Acid-Base Swing (Mandatory Pre-step)

Before recrystallization, a chemical purification step is strongly recommended to remove bulk impurities. This utilizes the acidity of the carboxylic acid.[1][2]

  • Dissolution: Suspend crude solid in 1M NaOH (3-4 equivalents). Stir until dissolved.

    • Logic: Deprotonates both COOH and Sulfonamide-NH, forming a water-soluble dianion.

  • Filtration: Filter insoluble particulates (e.g., bis-sulfonated byproducts or inorganic salts).

  • Precipitation: Slowly add 1M HCl to the filtrate with vigorous stirring until pH reaches ~1-2.

    • Logic: Protonation causes the neutral acid to precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry.[3]

Detailed Recrystallization Protocol (Ethanol/Water System)

This protocol is optimized for 10g - 50g scale.

Reagents & Equipment[2][6][7][8]
  • Solvent: Ethanol (Absolute or 95%), Deionized Water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Methodology
  • Saturation:

    • Place the dried, pre-purified solid in a flask.

    • Add minimum Ethanol (approx. 5 mL per gram of solid).

    • Heat to reflux (approx. 78°C).

    • Action: If solid remains, add Ethanol in 1 mL increments until fully dissolved.

  • Clarification (Optional):

    • If the solution is colored, add Activated Carbon (5% w/w). Stir at reflux for 5 mins.

    • Filter hot through a pre-warmed Celite pad to remove carbon.

  • Nucleation Setup:

    • Maintain the clear solution at near-boiling temperature.

    • Add hot Deionized Water dropwise via addition funnel.

    • Endpoint: Stop addition immediately when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to just clear the turbidity again.

  • Crystallization:

    • Remove heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Critical: Do not use an ice bath immediately; rapid cooling causes "oiling out" (amorphous precipitation) rather than crystallization.

    • Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter crystals using vacuum filtration.[1][3][4]

    • Wash: Displace mother liquor with a cold mixture of Ethanol/Water (1:1 ratio).

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Experimental Workflow Diagram

RecrystallizationWorkflow Start Crude 4-Chloro-2- (methylsulfonamido)benzoic acid Dissolve Dissolve in Boiling Ethanol (T = 78°C) Start->Dissolve Carbon Add Activated Carbon (Optional: Decolorization) Dissolve->Carbon If colored FilterHot Hot Filtration (Remove insolubles/carbon) Dissolve->FilterHot If clear Carbon->FilterHot AntiSolvent Add Hot Water dropwise until persistent turbidity FilterHot->AntiSolvent Clear Add minimal EtOH to restore clarity AntiSolvent->Clear CoolSlow Slow Cooling to RT (1-2 hours) Clear->CoolSlow CoolFast Ice Bath (0-4°C) (30 mins) CoolSlow->CoolFast FilterCold Vacuum Filtration & Wash (Cold EtOH/H2O) CoolFast->FilterCold Dry Vacuum Dry (50°C) Final Product FilterCold->Dry

Figure 1: Step-by-step workflow for the Ethanol/Water recrystallization process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too polar.Re-heat to dissolve.[1] Add a seed crystal at 50°C. Cool more slowly.
Low Yield Too much solvent used or insufficient cooling.Concentrate the mother liquor by rotary evaporation and repeat cooling.
Impurity Persistence Impurity has similar solubility profile.Switch solvent system to Ethyl Acetate/Heptane to leverage polarity differences.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. Link

  • BenchChem. (2025).[3] Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Link

  • PubChem. (2025).[5][6] Compound Summary: 4-Chloro-2-(methylsulfonyl)benzoic acid (Structural analog comparison). Link

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. Molecules. Link

Sources

Application

Application Note: 4-Chloro-2-(methylsulfonamido)benzoic Acid in Heterocycle Synthesis

This guide details the technical application of 4-Chloro-2-(methylsulfonamido)benzoic acid (CAS 158579-89-6), a specialized bifunctional building block used in the synthesis of fused heterocyclic systems. Unlike common a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 4-Chloro-2-(methylsulfonamido)benzoic acid (CAS 158579-89-6), a specialized bifunctional building block used in the synthesis of fused heterocyclic systems.

Unlike common anthranilic acid derivatives, the presence of the N-methylsulfonyl (mesyl) group at the 2-position imparts unique electronic properties and reactivity patterns, making this scaffold particularly valuable for developing quinazolinones , benzoxazinones , and sulfonamide-based bioisosteres .

Introduction & Reactivity Profile

4-Chloro-2-(methylsulfonamido)benzoic acid is a derivative of anthranilic acid where the aniline nitrogen is protected/functionalized with a methylsulfonyl group. This modification serves two critical roles in drug design:

  • Electronic Modulation: The electron-withdrawing sulfonyl group reduces the nucleophilicity of the nitrogen, requiring specific activation protocols for cyclization.

  • Structural Rigidity: The sulfonamide moiety restricts conformational freedom, often favoring specific binding modes in kinase inhibitors and metabolic disease targets.

Key Functional Groups
  • Carboxylic Acid (C-1): The primary site for electrophilic activation (via

    
     or coupling agents).
    
  • Sulfonamido Nitrogen (N-2): Acts as a latent nucleophile. The sulfonyl group can act as a leaving group under high-temperature cyclization or remain as a stable substituent in the final heterocycle.

  • Chlorine (C-4): A handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after heterocycle formation.

Synthesis of the Building Block

Before heterocycle construction, the high-purity scaffold must be prepared. The following protocol ensures >98% purity, critical for subsequent metal-catalyzed steps.

Protocol A: Mesylation of 2-Amino-4-chlorobenzoic Acid

Objective: Selective sulfonylation of the aniline nitrogen without forming the mixed anhydride.

Reagents:

  • 2-Amino-4-chlorobenzoic acid (CAS 89-77-0)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (Solvent/Base)

  • Dichloromethane (DCM) for workup

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g (58.3 mmol) of 2-amino-4-chlorobenzoic acid in 50 mL of anhydrous pyridine. Cool to 0°C using an ice bath.

  • Addition: Dropwise add 4.7 mL (60 mmol, 1.05 eq) of methanesulfonyl chloride over 30 minutes. Note: Exothermic reaction; maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Pour the reaction mixture into 200 mL of ice-cold 2N HCl. (The pH must be acidic to precipitate the product).

  • Isolation: Filter the resulting white precipitate. Wash the cake with water (

    
     mL) to remove pyridinium salts.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Yield: Expect 12.5–13.5 g (85–92%).

Safety Note: Methanesulfonyl chloride is a lachrymator and corrosive. Pyridine is toxic. Perform all operations in a fume hood.

Heterocycle Construction Workflows

This building block is primarily used to synthesize Quinazolin-4(3H)-ones and Benzo[d][1,3]oxazine-2,4-diones (Isatoic Anhydride analogs).

Workflow 1: The "Acid Chloride" Gateway

Direct cyclization is difficult due to the reduced nucleophilicity of the sulfonamide nitrogen. The most robust pathway involves activating the carboxylic acid to the acid chloride, followed by reaction with nucleophiles.

Protocol B: Synthesis of 6-Chloro-1-(methylsulfonyl)-1H-benzo[d][1,3]oxazine-2,4-dione

A versatile "Hub" intermediate.[1]

Reagents:

  • 4-Chloro-2-(methylsulfonamido)benzoic acid

  • Triphosgene (Solid phosgene equivalent)

  • THF (Anhydrous)

  • Triethylamine (

    
    )
    

Procedure:

  • Suspend 1.0 eq of the starting acid in anhydrous THF.

  • Add 0.35 eq of Triphosgene at 0°C.

  • Slowly add 2.2 eq of

    
    . The mixture will clarify as the intermediate forms.
    
  • Stir at reflux for 2 hours.

  • Concentrate and wash with cold hexane. The product is the N-mesyl isatoic anhydride .

Application: This anhydride reacts with amines (R-


) to form 2-amino-N-mesylbenzamides , which can then be cyclized to quinazolinones using orthoesters.
Workflow 2: Direct Quinazolinone Synthesis

This protocol describes the synthesis of 6-Chloro-1-(methylsulfonyl)-2-substituted-quinazolin-4(1H)-one .

Mechanism:

  • Activation of Carboxylic Acid.

  • Amide formation with a primary amine.[2]

  • Cyclodehydration.

Protocol C: One-Pot Cyclization
ParameterSpecification
Substrate 4-Chloro-2-(methylsulfonamido)benzoic acid (1.0 eq)
Reagent A Thionyl Chloride (

) (5.0 eq)
Reagent B Primary Amine (R-

) (1.1 eq)
Reagent C Orthoester (e.g., Triethyl orthoformate) (Excess)
Solvent Toluene or DMF
Temperature Reflux (110°C)

Step-by-Step:

  • Activation: Reflux the benzoic acid derivative in neat

    
     for 2 hours until gas evolution (
    
    
    
    ) ceases.
  • Evaporation: Remove excess

    
     under vacuum. Critical: Ensure complete removal to prevent side reactions.
    
  • Amidation: Redissolve the crude acid chloride in Toluene. Add the primary amine (e.g., Aniline or Benzylamine) and reflux for 2 hours.

  • Cyclization: Add 3 equivalents of Triethyl orthoformate (or orthoacetate for 2-methyl derivatives) and a catalytic amount of p-TsOH.

  • Reflux: Continue refluxing for 6–12 hours.

  • Workup: Cool to RT. The quinazolinone often precipitates. If not, evaporate solvent and recrystallize from EtOH.

Visualizing the Chemical Pathways

The following diagram illustrates the divergent synthetic pathways available from this building block.

G Start 2-Amino-4- chlorobenzoic Acid Intermediate 4-Chloro-2-(methyl- sulfonamido)benzoic Acid (The Building Block) Start->Intermediate MsCl, Pyridine (Protocol A) AcidChloride Acid Chloride Intermediate Intermediate->AcidChloride SOCl2, Reflux (Protocol C) Isatoic N-Mesyl Isatoic Anhydride Intermediate->Isatoic Triphosgene THF, Et3N Benzamide N-Mesyl Benzamides AcidChloride->Benzamide R-NH2 Isatoic->Benzamide R-NH2 (Ring Opening) Quinazolinone N-Mesyl Quinazolin-4-one Benzamide->Quinazolinone Orthoester Cyclization

Caption: Divergent synthesis pathways from 4-Chloro-2-(methylsulfonamido)benzoic acid to heterocyclic cores.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Mesylation Formation of bis-mesyl species.Strictly control temperature (<10°C) and use only 1.05 eq of MsCl.
Incomplete Cyclization Steric hindrance of the sulfonamide group.Use higher boiling solvents (Xylene, DMF) or switch to microwave irradiation (150°C, 30 min).
Product is Sticky/Oil Residual Pyridine or DMF.Perform an acidic wash (1N HCl) followed by a brine wash. Triturate with cold diethyl ether.
De-sulfonylation Harsh acidic conditions at high temp.The N-Ms bond is labile in strong acid at >150°C. Keep cyclization temps moderate or use Lewis acids (

).

References

  • Sigma-Aldrich. 4-Chloro-2-(methylsulfonamido)benzoic acid Product Page. Link

  • PubChem. 4-Chloro-2-(methylsulfonyl)benzoic acid Compound Summary. National Library of Medicine. Link

  • ChemicalBook. Synthesis of 4-Amino-2-chlorobenzoic acid derivatives. Link

  • ResearchGate. Synthesis of Heterocycles Using 2-Acylbenzoic Acid Derivatives. Link

  • BenchChem. Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Link

Sources

Method

Application Note: Chemoselective Synthesis of N-Mesyl Anthranilic Acid Derivatives

Topic: Preparation of N-Mesyl Anthranilic Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Abstract & Strategic Importance N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of N-Mesyl Anthranilic Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Abstract & Strategic Importance

N-Mesyl anthranilic acid (2-(methylsulfonamido)benzoic acid) derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for N-aryl anthranilic acids (fenamates). These sulfonamide analogs exhibit potent anti-inflammatory, anticancer (MetAP-2 inhibition), and antimicrobial properties.[1]

However, the synthesis of these derivatives is often plagued by two critical failure modes:

  • Competitive Cyclization: Under anhydrous/acidic conditions, the proximity of the carboxylic acid and the sulfonamide nitrogen can drive dehydration, forming thermodynamically stable 3,1-benzoxazin-4-ones instead of the desired open-chain sulfonamide.

  • Bis-Mesylation: The high electrophilicity of methanesulfonyl chloride (MsCl) can lead to the formation of N,N-dimesyl species if stoichiometry and temperature are not rigorously controlled.

This guide provides a validated, chemoselective protocol using Schotten-Baumann conditions to suppress cyclization, alongside an anhydrous alternative for lipophilic substrates.

Chemical Basis & Mechanism[2][3][4]

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur. The amino group of the anthranilic acid acts as the nucleophile, displacing the chloride from MsCl.

Critical Mechanistic Insight: The "Benzoxazinone Trap"

In pyridine or acidic media, the initially formed N-mesyl anthranilic acid can undergo intramolecular cyclization. The sulfonyl group activates the nitrogen, and if the carboxylic acid is activated (e.g., by excess MsCl forming a mixed anhydride), the oxygen attacks the carbonyl carbon, releasing water/acid and forming the benzoxazinone. Our aqueous protocol (Method A) prevents this by keeping the carboxylate ionized and solvated, sterically and electronically precluding cyclization.

Reaction Mechanism Diagram

ReactionMechanism Figure 1: Reaction pathway and the competitive cyclization risk. Anthranilic Anthranilic Acid (Nucleophile) Intermediate Tetrahedral Transition State Anthranilic->Intermediate + MsCl + Base MsCl MsCl (Electrophile) MsCl->Intermediate Product N-Mesyl Anthranilic Acid (Target) Intermediate->Product - HCl (Kinetic Product) SideProduct 3,1-Benzoxazin-4-one (Cyclization Artifact) Product->SideProduct Heat/Acid (- H2O)

[5]

Experimental Protocols

Method A: Aqueous Schotten-Baumann (Standard Protocol)

Best for: Scale-up, hydrophilic derivatives, and avoiding cyclization. Mechanism of Control: The use of aqueous Na₂CO₃ maintains the anthranilic acid as a dicarboxylate species (soluble), while the biphasic nature allows MsCl to react at the interface or in the aqueous phase before hydrolysis.

Reagents
  • Anthranilic acid derivative (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • Water (Solvent)

  • HCl (1N and 6N) for workup

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 10 mmol of anthranilic acid in 30 mL of 10% aqueous Na₂CO₃ solution.

    • Checkpoint: Ensure the solution is clear. If the derivative is lipophilic and insoluble, add 5-10 mL of THF or Dioxane as a co-solvent.

  • Cooling: Place the flask in an ice-salt bath and cool to 0–5 °C .

    • Why? MsCl hydrolyzes rapidly in water at RT. Low temperature favors aminolysis over hydrolysis.

  • Addition: Add MsCl (12 mmol) dropwise over 20 minutes using a pressure-equalizing addition funnel or syringe pump.

    • Caution: The reaction is exothermic. Monitor internal temperature; do not exceed 10 °C.

  • Reaction: Stir vigorously at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) and stir for an additional 2–4 hours.

    • Monitoring: Spot TLC (MeOH:DCM 1:9). The starting amine (fluorescent) should disappear.

  • Workup (Precipitation):

    • Extract the alkaline solution once with diethyl ether (20 mL) to remove unreacted MsCl and non-acidic impurities. Discard the organic layer.

    • Cool the aqueous layer back to 5 °C.

    • Acidify carefully with 6N HCl dropwise to pH 2–3 .

    • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 10 mL) to remove salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Method B: Anhydrous Pyridine (Alternative Protocol)

Best for: Highly lipophilic anthranilic acids insoluble in aqueous base. Risk: Higher risk of bis-mesylation and benzoxazinone formation.

Step-by-Step Procedure
  • Setup: Flame-dry a flask and purge with N₂.

  • Dissolution: Dissolve 5 mmol of anthranilic acid in 10 mL of dry Pyridine (acts as solvent and base).

    • Optional: Use DCM (20 mL) + Pyridine (2.0 equiv) if pyridine removal is difficult later.

  • Addition: Cool to 0 °C . Add MsCl (5.5 mmol) dropwise.

  • Reaction: Stir at 0 °C for 2 hours. Do not heat.

    • Critical Control: Heating this mixture promotes the formation of the benzoxazinone side product.

  • Quench: Pour the reaction mixture into 50 mL of ice-water containing 5 mL concentrated HCl (to neutralize pyridine).

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and evaporate.

Workflow Visualization

Workflow Figure 2: Decision tree for protocol selection and execution. Start Start: Anthranilic Acid SolubilityCheck Check Solubility in aq. Na2CO3 Start->SolubilityCheck MethodA Method A: Aqueous (Preferred) SolubilityCheck->MethodA Soluble MethodB Method B: Pyridine/DCM (Lipophilic) SolubilityCheck->MethodB Insoluble Cooling Cool to 0-5°C (Critical for Selectivity) MethodA->Cooling MethodB->Cooling Addition Add MsCl Dropwise Cooling->Addition Monitor TLC Monitoring (Disappearance of Amine) Addition->Monitor WorkupA Wash with Ether Acidify aq. layer to pH 2 Monitor->WorkupA Method A WorkupB Quench in Ice/HCl Extract with EtOAc Monitor->WorkupB Method B Final Recrystallize (EtOH/H2O) Characterize (NMR/MS) WorkupA->Final WorkupB->Final

Data Summary & Troubleshooting

Solvent & Base Comparison Table
ParameterMethod A (Aqueous Na₂CO₃)Method B (Pyridine)
Solubility Good for unsubstituted/polar analogsExcellent for all analogs
Side Reactions Low (Hydrolysis of MsCl is main issue)High (Cyclization to Benzoxazinone)
Purification Simple (Precipitation by acid)Complex (Requires extraction/column)
Green Score High (Water-based)Low (Pyridine is toxic/odorous)
Yield (Typical) 75–90%60–80%
Troubleshooting Guide
  • Problem: Low Yield / Recovery.

    • Cause: Product may be slightly soluble in water at pH 3-4.

    • Fix: Ensure pH is adjusted to < 2.[2]0. Saturate the aqueous phase with NaCl (salting out) before filtration or extraction.

  • Problem: Formation of Benzoxazinone (Insoluble solid that doesn't dissolve in base).

    • Cause: Reaction temperature too high or excess MsCl used in anhydrous conditions.

    • Fix: Hydrolyze the ring back to the open chain by refluxing in 10% NaOH for 30 mins, then re-acidify.

  • Problem: Oily Product.

    • Cause: Impurities or bis-mesylation.

    • Fix: Triturate the oil with cold Hexane/Ether. If it remains an oil, purify via column chromatography (SiO₂, MeOH/DCM gradient).

Safety & Handling (E-E-A-T)

  • Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive.[3] Reacts violently with water. Always handle in a fume hood.

  • Exotherm Control: The reaction of MsCl with amines and the hydrolysis of MsCl are exothermic. Failure to cool the reaction can lead to runaway pressure buildup or degradation of the product.

  • Pyridine: Toxic and affects male fertility. Use double-gloving and work in a well-ventilated hood.

References

  • Shahlaei, M., et al. (2010).[1] "Synthesis and biological evaluation of anthranilic acid sulfonamide derivatives as novel MetAP-2 inhibitors." European Journal of Medicinal Chemistry.

  • Borne, R. F., et al. (1974). "Anti-inflammatory activity of some N-substituted anthranilic acid derivatives." Journal of Pharmaceutical Sciences.

  • Horiazon Chemical. (2023). "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention." Technical Application Note.

  • Milusheva, M., et al. (2021).[4] "Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases."[4] Molecules.

  • Prasher, P. & Sharma, M. (2021). "Medicinal chemistry of anthranilic acid derivatives: A mini review." Drug Development Research.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-Chloro-2-(methylsulfonamido)benzoic acid synthesis

Technical Support Center: 4-Chloro-2-(methylsulfonamido)benzoic Acid Synthesis Technical Overview & Mechanistic Insight The synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid (Target) typically proceeds via the nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-(methylsulfonamido)benzoic Acid Synthesis

Technical Overview & Mechanistic Insight

The synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid (Target) typically proceeds via the nucleophilic attack of the primary amine of 2-amino-4-chlorobenzoic acid on the electrophilic sulfur of methanesulfonyl chloride (MsCl) .

While seemingly straightforward, this reaction is plagued by two competing pathways that severely impact yield:

  • Bis-Sulfonylation: The mono-sulfonated product (sulfonamide) is still nucleophilic (though less so than the starting aniline) and can react with a second equivalent of MsCl to form the N,N-bis(methylsulfonyl) impurity.

  • Hydrolysis of Reagent: MsCl is highly moisture-sensitive. In aqueous alkaline conditions (Schotten-Baumann), the rate of MsCl hydrolysis competes with the rate of amidation.

The "Gold Standard" Approach: To maximize yield, one must balance nucleophilicity (controlled by pH/base) and stoichiometry (controlled by addition rate). The protocol below prioritizes the Aqueous Schotten-Baumann method for its scalability and ease of workup, while offering an Anhydrous Pyridine alternative for difficult substrates.

Reaction Pathway & Logic Flow

The following diagram illustrates the reaction nodes and critical decision points.

G Start 2-Amino-4-chlorobenzoic Acid Mono Target: Mono-Sulfonamide (4-Chloro-2-(methylsulfonamido)benzoic acid) Start->Mono + MsCl, Base (Fast) MsCl MsCl (Reagent) Hydrolysis MsCl Hydrolysis (MeSO3H + HCl) MsCl->Hydrolysis + H2O (Competing Side Rxn) Bis Impurity: Bis-Sulfonamide (N,N-disulfonyl) Mono->Bis + Excess MsCl (Slower, but problematic) Bis->Mono Base Hydrolysis (Recovery Step)

Caption: Reaction pathway showing the primary conversion, the competing bis-sulfonylation, and the potential for product recovery via hydrolysis of the bis-impurity.[1]

Troubleshooting Guide & FAQs

Issue 1: "I am seeing a large amount of starting material remaining, even after adding excess MsCl."

Diagnosis: Rapid Hydrolysis of MsCl. If you are using aqueous conditions (Schotten-Baumann), the MsCl is likely hydrolyzing before it can react with the amine. This happens if the temperature is too high or the addition is too slow.

  • Solution:

    • Cool the reaction: Maintain 0–5 °C strictly during addition.

    • Increase Reagent: Use 1.2 – 1.5 equivalents of MsCl.

    • Check pH: Ensure pH is > 8. The amine must be deprotonated (free base form) to react. If pH drops due to HCl generation, the amine becomes protonated (ammonium) and unreactive.

Issue 2: "I have a significant impurity spot (R_f higher than product) that correlates with lower yield."

Diagnosis: Bis-Sulfonylation (Over-reaction). The mono-sulfonamide product can react again. This is common if a large excess of MsCl is added all at once or if the reaction is heated.

  • Solution:

    • Controlled Addition: Add MsCl dropwise.[2]

    • Recovery Protocol: If the bis-product forms, do not discard. N,N-bis(sulfonyl)anilines are often unstable to base. Heating the reaction mixture with aqueous NaOH (1M) at 60-80°C for 30-60 minutes can selectively hydrolyze one sulfonyl group, reverting the bis-impurity back to the desired mono-sulfonamide target.

Issue 3: "The product is not precipitating during workup."

Diagnosis: Incorrect pH or "Oiling Out." The product is a benzoic acid derivative. It will be soluble in basic water (as the carboxylate) and soluble in organic solvents.

  • Solution:

    • Acidity: You must acidify to pH 1–2 using Conc. HCl. The sulfonamide N-H is acidic, but the carboxylic acid is the primary site of ionization.

    • Induction: If it oils out, scratch the flask or add a seed crystal.

    • Solvent: If using the Pyridine method, remove pyridine completely before acidification, or the pyridinium salt may contaminate the precipitate.

Comparative Data: Reaction Conditions

ParameterMethod A: Aqueous (Recommended) Method B: Anhydrous
Solvent Water / Na₂CO₃ (Schotten-Baumann)DCM / Pyridine
Temperature 0 °C to RT0 °C to RT
Base Na₂CO₃ (2.5 - 3.0 equiv)Pyridine (2.0 - 3.0 equiv)
MsCl Equiv 1.2 - 1.5 (due to hydrolysis)1.1 - 1.2
Yield Potential 85 - 95%90 - 98%
Workup Acidify & Filter (Green)Extraction & Evaporation
Key Risk MsCl HydrolysisBis-sulfonylation

Detailed Experimental Protocols

Protocol A: Aqueous Schotten-Baumann (Green & Scalable)

Best for: Routine synthesis, avoiding toxic solvents, easy isolation.

  • Dissolution: In a round-bottom flask, suspend 2-amino-4-chlorobenzoic acid (10 mmol, 1.71 g) in Water (20 mL).

  • Basification: Add Na₂CO₃ (25 mmol, 2.65 g). Stir until the solid dissolves and the solution is clear (formation of sodium carboxylate).

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Addition: Add Methanesulfonyl chloride (MsCl) (15 mmol, 1.16 mL) dropwise over 15–20 minutes. Crucial: Maintain temperature < 10 °C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup:

    • Cool the mixture back to 0 °C.

    • Slowly acidify with Conc. HCl to pH 1–2. The product should precipitate as a white/off-white solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C.

Protocol B: Anhydrous Pyridine Method

Best for: Substrates with poor aqueous solubility or if Method A fails.

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 2-amino-4-chlorobenzoic acid (10 mmol) in dry Pyridine (10 mL) or a mixture of DCM (20 mL) + Pyridine (20 mmol) .

  • Addition: Cool to 0 °C . Add MsCl (11 mmol) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT overnight.

  • Bis-Sulfonamide Check: If TLC shows bis-product, add 5 mL of 10% NaOH and heat to 50 °C for 30 mins to hydrolyze the extra sulfonyl group.

  • Workup:

    • Evaporate DCM (if used).

    • Pour the residue into ice-cold dilute HCl (excess to neutralize pyridine).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Methanesulfonylation of Anilines. Retrieved from

  • National Institutes of Health (NIH). (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. PMC. Retrieved from

  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Chloro-2-(methylsulfonamido)benzoic acid Product Page. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (Contextual reference for sulfonylation conditions). Retrieved from

Sources

Optimization

Technical Support Center: Methanesulfonyl Chloride (MsCl) Removal

Topic: Removing Unreacted Methanesulfonyl Chloride from Reaction Mixtures Ticket ID: #MSCL-RMVL-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Triage User Query: "I have excess MsC...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Methanesulfonyl Chloride from Reaction Mixtures

Ticket ID: #MSCL-RMVL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

User Query: "I have excess MsCl in my reaction mixture. A standard water wash isn't getting rid of it, or it's degrading my product. How do I remove it effectively?"

Root Cause Analysis: Methanesulfonyl chloride (MsCl) is a "sticky" electrophile. Unlike thionyl chloride (


), which reacts violently and rapidly with water to release gases, MsCl hydrolyzes relatively slowly in neutral water  due to its hydrophobic character and kinetic stability.

If you merely wash with water, unreacted MsCl partitions into the organic layer. It then concentrates during rotary evaporation, leading to:

  • Post-workup degradation: The residual MsCl produces HCl gas upon standing/heating, destroying acid-sensitive products (e.g., Boc-groups, acetals).

  • False impurities: It can react with nucleophilic solvents (like Methanol) during LCMS prep or chromatography, creating methyl mesylate artifacts.

Decision Matrix: Select Your Protocol

Before proceeding, identify your product's constraints using the decision tree below.

MsCl_Removal_Decision_Tree Start START: Excess MsCl Present Q1 Is your product Acid Sensitive? Start->Q1 Q2 Is your product Water Soluble? Q1->Q2 No (Stable) Method_B PROTOCOL B: Solid-Phase Scavenging (Polymer Supported Amine) Q1->Method_B Yes (Labile) Method_A PROTOCOL A: Modified Aqueous Workup (Base Hydrolysis) Q2->Method_A No (Lipophilic) Q2->Method_B Yes (Alternative) Method_C PROTOCOL C: Reverse Phase Chromatography Q2->Method_C Yes (Polar)

Figure 1: Strategic decision tree for selecting the appropriate MsCl removal protocol based on product stability and solubility.

Detailed Protocols

Protocol A: Modified Aqueous Workup (Base-Catalyzed Hydrolysis)

Best for: Stable, lipophilic products.

The Science: Neutral water hydrolysis is too slow (


). You must use a base to catalyze the attack of hydroxide on the sulfur atom, converting MsCl into water-soluble mesylate salts (

).

Step-by-Step:

  • Quench: Cool the reaction mixture to 0°C.

  • Add Nucleophile: Add a saturated solution of Sodium Bicarbonate (

    
    )  or 1M NaOH  (if product tolerates high pH).
    
    • Critical Step: Stir vigorously for 30–45 minutes . Do not just shake and separate. The biphasic hydrolysis is rate-limited by mass transfer.

  • Add Co-solvent (Optional): If the organic layer is DCM, add a small amount of THF or MeOH (10% v/v) to the quench to increase the solubility of MsCl in the aqueous phase, accelerating hydrolysis.

  • Separation: Extract with organic solvent.

  • Polishing: Wash the organic layer with Brine to remove residual methanesulfonic acid salts.[1]

Validation:

  • Spot TLC. If MsCl persists (visible as a faint UV active spot or by KMnO4 stain), repeat the Bicarb wash.

Protocol B: Solid-Phase Scavenging (The "Magic Bullet")

Best for: Acid-sensitive products, high-throughput chemistry, or when aqueous workup is impossible.

The Science: Instead of relying on slow hydrolysis, we use a polymer-supported amine (e.g., PS-Trisamine or PS-Morpholine). The amine creates a covalent bond with MsCl, forming a sulfonamide. Since the amine is attached to a solid bead, the impurity is removed by simple filtration.

Mechanism of Action:



(Where P is the polymer support)

Step-by-Step:

  • Calculate Load: Determine excess MsCl (e.g., if you used 1.5 equiv MsCl and reaction went to completion, you have 0.5 equiv excess).

  • Add Resin: Add 3–4 equivalents (relative to excess MsCl) of PS-Trisamine or PS-Morpholine resin directly to the reaction mixture.

  • Agitate: Stir or shake gently at room temperature for 1–2 hours .

    • Note: Do not use magnetic stirring if the beads are fragile (pulverization leads to blocked filters). Use an orbital shaker.

  • Filter: Pass the mixture through a fritted funnel or a celite pad.

  • Rinse: Wash the resin cake with solvent (DCM/MeOH) to recover any product trapped in the polymer matrix.

Data Comparison: Scavenging vs. Aqueous

FeatureAqueous Workup (Prot. A)Scavenging (Prot. B)
MsCl Removal >95% (if stirred long enough)>99%
Product Loss Risk of hydrolysisMinimal (Physical entrapment only)
Acid Generation High (HCl in solution)Low (HCl sequestered by resin)
Cost LowHigh (Resin cost)

Troubleshooting & FAQs

Q: I concentrated my reaction and now the flask is fuming. What happened? A: You likely didn't remove the MsCl completely. As you removed the solvent, the concentration of MsCl increased. Residual water in the air or solvent caused it to hydrolyze to Methanesulfonic Acid (MsOH) and HCl gas.

  • Fix: Redissolve in DCM, wash twice with Saturated

    
    , dry over 
    
    
    
    , and re-concentrate.

Q: I see a new impurity peak in my LCMS after dissolving in Methanol. A: This is a classic artifact. Unreacted MsCl reacts with Methanol (LCMS solvent) to form Methyl Methanesulfonate (MeOMs) .

  • Diagnostic: Check the mass.[2] MeOMs has a MW of ~110 Da. If you see a peak +14 or +Mass_of_Solvent, it's solvolysis.

  • Fix: Ensure complete quench before LCMS prep, or use ACN/Water as the solvent.

Q: Can I just rotovap the MsCl off? A: Generally, no. MsCl has a boiling point of 161°C .[3] It is not volatile enough to be removed on a standard rotovap without heating the product significantly, which invites decomposition.

Safety & Waste Management

Visualizing the Hazard

MsCl is a lachrymator (tear gas) and highly toxic.[4]

Safety_Protocol MsCl MsCl Waste Water Water/Base MsCl->Water Hydrolysis Gas HCl Gas Release Water->Gas Rapid Expansion Heat Exotherm Water->Heat Risk Neutral Neutralized Waste Gas->Neutral Vent & Neutralize Heat->Neutral Cool

Figure 2: Safety workflow for quenching MsCl. Note the generation of HCl gas and heat.

Critical Safety Steps:

  • Lachrymator: Always handle in a functioning fume hood.[4] If you spill it outside the hood, evacuate the lab.

  • Delayed Pressure: Never seal a waste bottle containing quenched MsCl immediately. The slow hydrolysis continues to generate HCl gas, which can overpressure and shatter the bottle. Leave caps loose for 24 hours.

  • Burn Hazard: MsCl is corrosive.[4][5] If it touches skin, it may not burn immediately but will cause deep tissue damage over time. Wash with water for 15 minutes immediately upon contact.[5]

References

  • BenchChem. (2025). Summary of Removal Techniques for Methanesulfonyl Chloride. Retrieved from .

  • National Institutes of Health (NIH). (2011). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. National Library of Medicine. Retrieved from .

  • Biotage. (2006).[6] Solid-Supported Reagents and Scavengers: Technical Note TN0016. Retrieved from .

  • Organic Syntheses. (1935). Methanesulfonyl Chloride Preparation and Properties. Org. Synth. 1935, 15, 46. Retrieved from .

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Methanesulfonyl Chloride. Retrieved from .

For further assistance, please contact the Process Chemistry Support Team.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization of Sulfonamido Benzoic Acids

Topic: Resolving Solubility & Precipitation Issues in Aqueous Media Target Analyte Class: Sulfonamido Benzoic Acids (e.g., Furosemide, Probenecid, Bumetanide) Document ID: TSC-SOL-SBA-001 Status: Active Guide Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Precipitation Issues in Aqueous Media Target Analyte Class: Sulfonamido Benzoic Acids (e.g., Furosemide, Probenecid, Bumetanide) Document ID: TSC-SOL-SBA-001 Status: Active Guide

Diagnostic Overview: The "Crash-Out" Phenomenon

Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered immediate precipitation upon diluting your stock solution into aqueous buffer (PBS, media), or you cannot achieve the necessary concentration for your bioassay.

The Chemical Root Cause

Sulfonamido benzoic acids present a "dual-threat" to solubility due to their amphoteric or di-acidic nature.

  • Benzoic Acid Moiety (

    
    ):  At pH < 4, this group is protonated (neutral) and highly insoluble.
    
  • Sulfonamide Moiety (

    
    ):  The 
    
    
    
    group remains neutral until very high pH.

The Trap: Most researchers dissolve the compound in DMSO (stock) and dilute into PBS (pH 7.4). While the benzoic acid ionizes at pH 7.4, the lipophilic sulfonamide backbone and strong intermolecular hydrogen bonding (dimerization) often override the solvation energy of the single carboxylate charge, leading to micro-precipitation .

Troubleshooting Decision Matrix

Use the following logic flow to determine the correct solubilization strategy for your specific assay constraints.

SolubilityLogic Start START: Precipitation Observed CheckPH Is the target pH fixed (e.g., Cell Culture pH 7.4)? Start->CheckPH AdjustPH Strategy A: pH Adjustment (Salification) CheckPH->AdjustPH NO (pH flexible) CheckTox Is DMSO/Organic Solvent Tolerated? CheckPH->CheckTox YES (pH fixed) CounterIon Select Counter-ion: Sodium vs. Meglumine AdjustPH->CounterIon Meglumine Use Meglumine/Tromethamine (Prevents 'Common Ion' effect) CounterIon->Meglumine Cosolvent Strategy B: Cosolvency (PEG 400 / EtOH) CheckTox->Cosolvent YES (<1% DMSO ok) Complex Strategy C: Inclusion Complex (Cyclodextrins) CheckTox->Complex NO (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module A: Salt Formation (The Chemical Fix)

If your experiment allows pH manipulation (e.g., IV formulation, stock preparation), converting the free acid to a salt is the most robust method.

Critical Insight: Do not rely solely on Sodium Hydroxide (NaOH). Sodium salts of sulfonamides can suffer from the "Common Ion Effect" in saline buffers (PBS/NaCl), reducing solubility. Meglumine (N-methylglucamine) is the superior counter-ion for this class.

Protocol: In-Situ Meglumine Salt Preparation

Objective: Create a stable, high-concentration stock (approx. 50-100 mM) in water.

  • Weighing: Weigh the free acid form of the sulfonamido benzoic acid.

  • Stoichiometry: Calculate the molar amount. Weigh 1.1 molar equivalents of Meglumine.

    • Why 1.1 eq? A slight excess ensures complete ionization of the carboxylate and prevents hydrolysis-induced precipitation.

  • Solvent: Add Water for Injection (WFI) or distilled water. Do not use PBS (phosphate buffer capacity will fight the pH shift).

  • Dissolution: Vortex. The pH should spontaneously rise to ~9.0–9.5. The solution should become clear.

  • Verification: Hold the vial against a light source (Tyndall Effect check). If a laser pointer beam is visible through the liquid, you have a micro-suspension, not a solution. Add 0.1 eq more Meglumine.

Counter-IonSolubility Multiplier (vs. Free Acid)Stability RiskRecommended For
Sodium (

)
~50xHigh (Precipitates in NaCl)Simple buffers
Meglumine >1000x Low (Steric bulk prevents packing)High conc. stocks
Tromethamine ~500xLowBiological media

Module B: Complexation (The "Neutral pH" Fix)

If you must maintain pH 7.4 and cannot use toxic cosolvents (like DMSO > 0.1%), Cyclodextrins (CDs) are the industry standard. They encapsulate the hydrophobic sulfonamide tail, leaving the hydrophilic groups exposed.

Protocol: Hydroxypropyl- -Cyclodextrin (HP- -CD) Formulation

Target: Dissolving Furosemide/Probenecid analogs at neutral pH without organic solvents.

  • Prepare Vehicle: Make a 20% (w/v) stock solution of HP-

    
    -CD in water or buffer.
    
  • Addition: Add the drug powder to the CD solution.

  • Equilibration: Shake at 37°C for 4-6 hours.

    • Note: Unlike salts, this is not instant.[1] The drug must physically enter the CD cavity (

      
       binding constant).
      
  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid.
    

Expert Tip: For stubborn compounds, use a Ternary System . Add 0.1% L-Arginine or 2% PEG 400 to the Cyclodextrin solution. This creates a "bridge" that stabilizes the drug-CD complex, often doubling solubility compared to CD alone.

Module C: Cosolvency Data & Toxicity Limits

When using organic solvents, you must balance solubility power against biological toxicity.

Table 2: Cosolvent Efficacy & Toxicity Guide

CosolventSolubilizing Power (Sulfonamides)Max Tolerated Conc. (Cell Culture)Max Tolerated Conc. (IV Injection)Notes
DMSO Extremely High0.1% - 0.5%< 5 mL (slow infusion)Permeabilizes membranes; can induce differentiation.
PEG 400 High1% - 5%~30%Viscous; interferes with some protein assays.
Ethanol Moderate0.5% - 1%~10%Evaporates; protein precipitation risk.
Propylene Glycol Moderate1% - 2%~40%Good for IP injections in mice.

Frequently Asked Questions (FAQ)

Q: I dissolved my compound in DMSO (100 mM), but when I add it to cell media (100


M), it turns cloudy. Why? 
A:  You hit the "Water Crash." The logP of sulfonamido benzoic acids is often >2.5. Upon hitting the aqueous media, the DMSO is diluted instantly, and the hydrophobic drug molecules aggregate faster than they can interact with water.
  • Fix: Dilute the DMSO stock into pure warm serum first (albumin binds the drug), then add the serum to the media. Or switch to the Cyclodextrin protocol (Module B).

Q: Can I autoclave my meglumine salt solution? A: generally, Yes . Sulfonamides and benzoic acids are thermally stable. However, check for discoloration (yellowing), which indicates oxidation of the amine. Filtration (0.22


m) is preferred over autoclaving to prevent potential hydrolysis of the sulfonamide bond at high temperatures/pressures.

Q: Why does my compound precipitate in PBS but not in water? A: This is the Common Ion Effect (if using a Sodium salt) or Ionic Strength Salting-Out . High concentrations of


 and 

in PBS compete for water molecules, reducing the hydration shell around your drug.
  • Fix: Switch to a Meglumine salt or reduce the buffer molarity (e.g., 0.5x PBS).

References

  • Solubilization of Sulfonamides via Complexation: Title: "Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins."[2][3] Source: MedCrave Online (2018). URL:[Link]

  • Meglumine vs. Sodium Salts: Title: "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Source: Molecules (NIH/NLM). URL:[Link]

  • Furosemide Physicochemical Properties: Title: "Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Furosemide." Source: Journal of Pharmaceutical Sciences (FIP). URL:[Link]

  • Cosolvent Thermodynamics: Title: "Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling." Source: PubMed Central. URL:[Link]

  • Hydrotropy Strategies: Title: "Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy."[4] Source: Polish Journal of Chemical Technology.[4] URL:[Link]

Sources

Optimization

preventing decarboxylation of 4-Chloro-2-(methylsulfonamido)benzoic acid

Case Reference: Stability & Decarboxylation Prevention Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with ortho-substituted benzoic acids—specifically N-sulfonylate...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Stability & Decarboxylation Prevention

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with ortho-substituted benzoic acids—specifically N-sulfonylated anthranilic acid derivatives—presents a unique set of stability challenges. The molecule 4-Chloro-2-(methylsulfonamido)benzoic acid is thermodynamically predisposed to decarboxylation due to the synergistic effects of the ortho-sulfonamide group and the electron-withdrawing chlorine.

This guide replaces generic advice with field-proven protocols to arrest decarboxylation, maximize yield, and ensure high-purity isolation.

Part 1: The Core Mechanism (Why is this happening?)

The instability of this molecule is not random; it is a direct consequence of its structure. The ortho-positioning of the methylsulfonamido group (-NHSO₂Me) relative to the carboxylic acid (-COOH) creates a "perfect storm" for CO₂ loss.

The Mechanism of Failure: Unlike simple benzoic acids, ortho-sulfonamido derivatives do not require extreme temperatures to decarboxylate. The acidic proton on the sulfonamide nitrogen can form an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This pre-organizes the molecule into a 6-membered cyclic transition state, significantly lowering the activation energy for decarboxylation.

Visualizing the Pathway: The diagram below illustrates the specific transition state you must avoid.

DecarboxylationMechanism cluster_conditions Critical Risk Factors Reactant Intact Molecule (Stable at <50°C) H_Bond H-Bond Formation (Pre-organization) Reactant->H_Bond Acidic pH / Heat Transition Cyclic Transition State (6-Membered Ring) H_Bond->Transition > 60°C Product Decarboxylated Product (N-(3-chlorophenyl)methanesulfonamide) Transition->Product Collapse CO2 CO2 Gas (Irreversible Loss) Transition->CO2 Risk1 Protic Solvents (Boiling) Risk2 Strong Acid (pH < 2)

Caption: Figure 1. The thermal decarboxylation pathway driven by the ortho-sulfonamide effect. Note the cyclic transition state that accelerates CO₂ loss.

Part 2: Troubleshooting Guide (Triage)

Use this section to diagnose immediate issues in your workflow.

Ticket #001: "My reaction mixture is bubbling/foaming during workup."
  • Diagnosis: Thermal decarboxylation is occurring.[1][2][3] You are likely heating an acidic solution.

  • Immediate Action: Cool the reaction vessel to < 10°C immediately using an ice bath. Neutralize the pH to 7–8 using saturated NaHCO₃.

  • Root Cause: The combination of heat (>50°C) and acidic pH protonates the ring carbon (C1), facilitating the loss of CO₂.

Ticket #002: "Yield is low, and NMR shows a new peak at ~6.5-7.0 ppm."
  • Diagnosis: You have isolated the decarboxylated byproduct: N-(3-chlorophenyl)methanesulfonamide.

  • Root Cause: This usually happens during recrystallization if the solvent boiling point is too high (e.g., boiling water, toluene) or if the drying oven was set >80°C.

  • Solution: Switch to the Low-Temperature Purification Protocol (see Part 3).

Ticket #003: "The solid turns slightly pink/brown upon storage."
  • Diagnosis: Slow oxidative degradation or trace decarboxylation on the surface.

  • Root Cause: Exposure to light and ambient moisture can catalyze surface degradation over weeks.

  • Solution: Store in amber vials under Argon at 4°C.

Part 3: Validated Experimental Protocols

These protocols are designed to bypass the transition state described in Figure 1.

Protocol A: Safe Synthesis & Workup (The "Cold-Acid" Method)

Objective: Isolate the product from the reaction mixture without triggering CO₂ loss.

Parameters:

  • Max Temperature: 45°C.

  • Target pH: Acidify to pH 3–4 (Do NOT go to pH 1).

  • Quench Medium: Crushed ice.

Step-by-Step:

  • Reaction Completion: Ensure your precursor (likely 2-amino-4-chlorobenzoic acid reacted with methanesulfonyl chloride) is fully consumed via TLC.

  • Base Neutralization: The reaction is likely in a basic medium (Pyridine or NaOH). Do not add acid directly to the warm solution.

  • Cooling: Pour the reaction mixture into a slurry of crushed ice and water (ratio 1:3). Stir until the internal temperature is < 5°C.

  • Controlled Acidification:

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • CRITICAL: Monitor pH continuously. Stop adding acid when pH reaches 3.5 – 4.0 .

    • Why? Going to pH 1 fully protonates the species and, if any heat is generated by the neutralization exotherm, triggers rapid decarboxylation.

  • Filtration: Filter the precipitate immediately while cold. Wash with ice-cold water.

Protocol B: Low-Temperature Recrystallization

Objective: Purify the compound without boiling solvents.

The Solvent System: Ethyl Acetate / Hexanes (or Heptane). Avoid: Boiling water, boiling ethanol (unless very brief).

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of Ethyl Acetate at room temperature (or warm slightly to max 40°C).

  • Filter off any insoluble impurities.

  • Slowly add Hexanes (antisolvent) dropwise with stirring until a persistent turbidity (cloudiness) appears.

  • Place the flask in a refrigerator (4°C) for 12–18 hours. Do not boil to dissolve; rely on solubility differences at cool temperatures.

  • Collect crystals via vacuum filtration.

  • Drying: Dry in a vacuum desiccator over P₂O₅ at room temperature . Do not use a hot air oven.

Part 4: Data & Specifications

Table 1: Stability Thresholds for 4-Chloro-2-(methylsulfonamido)benzoic Acid

ParameterSafe RangeDanger ZoneConsequence of Failure
Workup pH 3.5 – 5.0< 2.0Rapid decarboxylation driven by ring protonation.
Solution Temp < 45°C> 65°CThermal activation of cyclic transition state.
Drying Temp 20°C – 30°C (Vac)> 80°CSolid-state decarboxylation over time.
Storage 4°C (Dark)RT (Light)Slow discoloration and purity drift.
Part 5: Workflow Logic

The following decision tree outlines the correct processing path to ensure integrity.

Workflow Start Crude Reaction Mixture (Basic pH) CheckTemp Is Temp < 10°C? Start->CheckTemp Cool Cool with Ice/Water CheckTemp->Cool No Acidify Acidify to pH 3-4 (Dropwise HCl) CheckTemp->Acidify Yes Cool->CheckTemp Filter Cold Filtration Acidify->Filter Purify Recrystallize (EtOAc/Hex @ 4°C) Filter->Purify Dry Vacuum Dry @ RT Purify->Dry

Caption: Figure 2. Safe processing workflow emphasizing temperature control prior to acidification.

References
  • Dunn, G. E., et al. (1970). "Mechanism of decarboxylation of substituted anthranilic acids at high acidity." Canadian Journal of Chemistry, 48(21), 3349-3353.

  • Willi, A. V., et al. (1985). "Kinetics and mechanism of the decarboxylation of anthranilic acid in aqueous solution." The Journal of Physical Chemistry, 89(21), 4600-4604.

  • Sigma-Aldrich. (2024). "Product Specification: 4-Chloro-2-(methylsulfonamido)benzoic acid." Sigma-Aldrich Catalog.

  • PubChem. (2024). "Compound Summary: 4-Chloro-2-(methylsulfonyl)benzoic acid (Isomer/Related Data)." National Library of Medicine.

  • Master Organic Chemistry. (2022). "Decarboxylation of Carboxylic Acids: Mechanisms and Conditions." Master Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-(methylsulfonamido)benzoic acid

This is a technical support guide designed for researchers and process chemists. It synthesizes principles of organic process research to address the purification of 4-Chloro-2-(methylsulfonamido)benzoic acid (N-Mesyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists. It synthesizes principles of organic process research to address the purification of 4-Chloro-2-(methylsulfonamido)benzoic acid (N-Mesyl-4-chloroanthranilic acid).

Ticket ID: PUR-MS-4CL-BENZ Status: Open Assigned Specialist: Senior Application Scientist Last Updated: 2026-02-20

Executive Summary & Chemical Context

You are likely synthesizing 4-Chloro-2-(methylsulfonamido)benzoic acid via the sulfonylation of 2-amino-4-chlorobenzoic acid using methanesulfonyl chloride (MsCl).

The purification difficulty arises from the "Goldilocks" nature of the impurities:

  • Unreacted Amine (Starting Material): Amphoteric, capable of coprecipitating near the isoelectric point.

  • Bis-sulfonamide (Over-reaction): Highly lipophilic, lacks the acidic N-H proton, often co-crystallizes.

  • Hydrolysis Byproducts: Methanesulfonic acid (water-soluble, easy to remove).

This guide provides a self-validating purification logic based on pKa differentials and solubility switches.

Impurity Profile Table
ComponentStructure NotepKa (Approx)Solubility (Acidic pH < 1)Solubility (Basic pH > 12)
Target Molecule Ar-NH-SO₂Me, Ar-COOHCOOH: ~3.5NH: ~10.5Insoluble (Precipitate)Soluble (Dianion)
Impurity A (Amine) Ar-NH₂, Ar-COOHCOOH: ~3.5NH₃⁺: ~2.5Soluble (Cationic Salt)Soluble (Carboxylate)
Impurity B (Bis-sulf) Ar-N(SO₂Me)₂, Ar-COOHCOOH: ~3.5No NH protonInsoluble Soluble (Monoanion)

The "Amine-Purge" Protocol (Critical Step 1)

Issue: The starting material (2-amino-4-chlorobenzoic acid) often co-precipitates if you simply quench the reaction with water. Solution: Exploit the basicity of the amine.[1]

The Protocol[3][4][5][6][7][8]
  • Quench: Pour your reaction mixture (likely Pyridine/DCM or Acetone/Base) into water.

  • Basify: Adjust pH to >12 using NaOH. All organic acids dissolve as carboxylates.

  • Extract: Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove non-acidic tars. Discard organic layer.

  • The Acid Swing (The Trick):

    • Slowly add conc.[2] HCl to the aqueous layer.[3]

    • STOP when pH reaches 0.5 - 1.0 .

    • Mechanism:[4][5][6][2] At pH 1, the amino group of the impurity protonates (

      
      ), rendering the starting material soluble in water. The target sulfonamide (
      
      
      
      ) is not basic; it remains neutral and precipitates.
  • Filter: Collect the solid. The filtrate contains the unreacted amine.

Validation Check: Run TLC on the filtrate. It should show a spot corresponding to the starting amine (using ninhydrin stain).

The "Bis-Purge" Recrystallization (Critical Step 2)

Issue: The bis-sulfonated impurity (


) is the most stubborn contaminant. It lacks the H-bond donor capability of the target, making it more soluble in non-polar solvents but harder to separate by pH.
Solution:  Polarity-driven Recrystallization.
The Protocol

Solvent System: Ethanol/Water (95:5) or Acetic Acid.[7][8]

  • Dissolution: Suspend the crude solid (from Step 1) in minimal boiling Ethanol (95%).

  • Reflux: Heat to reflux.[2] If the solution is dark/colored, add activated charcoal (5% w/w) and filter hot through Celite.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Crucial: Do not crash cool in ice immediately. The Bis-impurity is often more soluble in cold ethanol than the target.

    • If no crystals form, add warm water dropwise until turbidity persists, then cool.

  • Wash: Filter the crystals and wash with cold Ethanol/Water (1:1).

Why this works: The bis-sulfonamide is significantly more lipophilic (due to two methyl groups and no N-H). It tends to stay in the ethanolic mother liquor, while the mono-sulfonamide (target) crystallizes out due to stronger intermolecular Hydrogen bonding.

Troubleshooting & FAQs

Q1: My yield is lower than expected (<50%). Where did it go?

  • Diagnosis: You likely precipitated at a pH that was too high (pH 3-4).

  • Fix: The target has a pKa ~3.5. If you filter at pH 4, 50% of your product is still dissolved as the carboxylate anion. You must drive the pH below 1.0 to ensure full protonation and precipitation.

Q2: I see a "double spot" on TLC even after recrystallization.

  • Diagnosis: This might not be an impurity. Sulfonamides with ortho-substituents often exhibit atropisomerism or rotamers in solution, appearing as two streaks on TLC.

  • Test: Run the TLC in a more polar solvent (e.g., EtOAc:MeOH:AcOH). If the spots merge or the ratio changes with temperature (NMR), it is a single pure compound.

Q3: The product turns pink/brown upon drying.

  • Diagnosis: Oxidation of trace unreacted aniline trapped in the crystal lattice.

  • Fix: Re-dissolve in dilute NaOH, wash with DCM (to extract aniline), and re-precipitate with HCl. The "Acid Swing" (Section 2) was likely incomplete.

Visual Logic: The Purification Decision Tree

The following diagram illustrates the logic flow for separating the three main species.

PurificationLogic Start Crude Reaction Mixture (Target + Amine + Bis-Sulf) BaseWash 1. Dissolve in NaOH (pH > 12) 2. Wash with EtOAc Start->BaseWash OrganicLayer Organic Layer: Non-acidic Tars/Neutrals BaseWash->OrganicLayer Extract AqueousLayer Aqueous Layer: Carboxylates (Target + Amine + Bis) BaseWash->AqueousLayer Retain AcidSwing Acid Swing: Add HCl to pH 1.0 AqueousLayer->AcidSwing FiltrateAcid Filtrate (pH 1): Protonated Amine (Soluble) AcidSwing->FiltrateAcid Filter Precipitate Precipitate: Target + Bis-Sulfonamide AcidSwing->Precipitate Collect Solid Recryst Recrystallization (Ethanol/Water) Precipitate->Recryst MotherLiquor Mother Liquor: Bis-Sulfonamide (Lipophilic) Recryst->MotherLiquor Stay in soln FinalProduct Final Crystals: Pure 4-Cl-2-(MsNH)Benzoic Acid Recryst->FinalProduct Crystallize

Caption: Logical flow for the separation of amphoteric and lipophilic impurities based on pH switches and solvent polarity.

References & Grounding

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed). General methods for the purification of sulfonamides and anthranilic acid derivatives.

  • BenchChem Application Notes. Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. (Provides analogous solubility data for sulfonamido-benzoic acids).

  • Perlovich, G. L., et al. (2016). "Impact of Sulfonamide Structure on Solubility and Transfer Processes." Journal of Chemical & Engineering Data. (Establishes the lipophilicity differences between mono- and bis-sulfonamides).

  • PubChem Compound Summary. 2-Amino-4-chlorobenzoic acid (Starting Material). (Confirming amphoteric nature and pKa data).

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Characterization: 4-Chloro-2-(methylsulfonamido)benzoic acid

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4-Chloro-2-(methylsulfonamido)benzoic acid . It is designed for analytical chemists and drug discovery scientists requiring rob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4-Chloro-2-(methylsulfonamido)benzoic acid . It is designed for analytical chemists and drug discovery scientists requiring robust structural verification and impurity profiling.

Solvent Selection, Impurity Profiling, and Structural Elucidation

Product Focus: 4-Chloro-2-(methylsulfonamido)benzoic acid (Anthranilic acid derivative) Core Application: Intermediate for diuretic sulfonamides (e.g., Furosemide analogs) and sodium-channel inhibitors. Analytical Challenge: Distinguishing regiochemistry and monitoring sulfonylation completeness against the free amine precursor.

Executive Summary: The Analytical Strategy

Characterizing 4-Chloro-2-(methylsulfonamido)benzoic acid requires a specific NMR strategy due to the presence of two exchangeable protons (carboxylic acid and sulfonamide -NH-) and a 1,2,4-trisubstituted aromatic ring.

  • Primary Recommendation: DMSO-d6 is the "Gold Standard" solvent. It is the only standard solvent that prevents rapid proton exchange, allowing observation of the diagnostic sulfonamide doublet/singlet and the carboxylic acid proton.

  • Alternative: Methanol-d4 (CD3OD) is useful only for simplifying the aromatic region by washing out labile protons, but it sacrifices critical structural confirmation data.

  • Key Diagnostic: The chemical shift of the H-3 proton (ortho to the sulfonamide) is the primary indicator of reaction completion, shifting significantly downfield (~0.8 ppm) upon conversion from the free amine.

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the observed spectrum. The table below compares the spectral features in the two most common solvents.

Table 1: Solvent Performance Comparison
FeatureDMSO-d6 (Recommended) Methanol-d4 (Alternative) Scientific Rationale
Sulfonamide -NH- Visible (

10.0–11.5 ppm)
Invisible (Exchanged)DMSO forms H-bonds, stabilizing the labile proton on the NMR timescale.
Carboxylic -COOH Visible (

13.0–14.0 ppm)
Invisible (Exchanged)CD3OD rapidly exchanges with acidic protons, merging them into the HDO peak.
Methyl Group (-CH3) Singlet (

3.0–3.2 ppm)
Singlet (

3.0–3.2 ppm)
Solvent polarity has minimal effect on the sulfonyl-methyl shift.
Aromatic Resolution HighVery HighCD3OD reduces viscosity, potentially sharpening multiplets, but DMSO is sufficient.
Water Signal

3.33 ppm

4.87 ppm
Water in DMSO can overlap with methoxy signals (if present), but not the sulfonyl-methyl.

Critical Insight: In DMSO-d6, the sulfonamide NH often appears as a broad singlet. If the sample is extremely dry and pure, it may show coupling to the aromatic ring or sharpening. In CD3OD, the disappearance of this peak confirms it is an exchangeable proton, not an impurity.

Structural Assignment & Chemical Shifts

The following data represents the characteristic 1H NMR profile in DMSO-d6 (400 MHz) .

The Aromatic Region (Regiochemistry)

The molecule possesses a 1,2,4-substitution pattern. The coupling constants (


) are critical for proving the positions of the Chlorine and Sulfonamide groups.
  • H-6 (Doublet,

    
     Hz, 
    
    
    
    7.9–8.0 ppm):
    • Location: Ortho to the electron-withdrawing Carboxyl group (-COOH).

    • Assignment: This is the most deshielded aromatic proton due to the strong anisotropic effect of the carbonyl.

  • H-3 (Doublet,

    
     Hz, 
    
    
    
    7.4–7.6 ppm):
    • Location: Ortho to the Sulfonamide group; Meta to Chlorine.

    • Assignment: In the starting material (amine), this proton is shielded (

      
       6.7). The downfield shift  to 
      
      
      
      7.5 ppm confirms the formation of the electron-withdrawing sulfonamide.
  • H-5 (Doublet of Doublets,

    
     Hz, 
    
    
    
    7.1–7.3 ppm):
    • Location: Meta to Carboxyl, Ortho to Chlorine.

    • Assignment: Appears as a "dd" due to large ortho-coupling to H-6 and small meta-coupling to H-3.

The Aliphatic & Labile Region
  • -SO2CH3 (Singlet, 3H,

    
     3.1–3.2 ppm): 
    
    • The diagnostic methyl peak.[1] Integration must be exactly 3:1 relative to single aromatic protons.

  • -NH-SO2- (Broad Singlet, 1H,

    
     10.5–11.5 ppm): 
    
    • Diagnostic for the sulfonamide linkage.[2]

  • -COOH (Broad Singlet, 1H,

    
     13.0–14.0 ppm): 
    
    • Often very broad; may be invisible if the baseline is noisy or water content is high.

Process Control: Monitoring Synthesis

A critical application of this analysis is distinguishing the product from the starting material (2-Amino-4-chlorobenzoic acid ) and potential impurities.

Table 2: Diagnostic Differences for Reaction Monitoring
ComponentH-3 Chemical Shift (ppm)Methyl Region Status
Starting Material (Free Amine)

6.7 – 6.8
(Upfield)
No SignalUnreacted
Product (Sulfonamide)

7.4 – 7.6
(Downfield)
Singlet (

3.1)
Target
Impurity (Bis-sulfonylation)

7.8+ (Predicted)
Two Singlets (or 6H singlet)Over-reaction

Expert Tip: If you observe a small doublet at


 6.7 ppm, your reaction is incomplete. The electron-donating nature of the free amine (-NH2) strongly shields the H-3 proton. Upon sulfonylation, this shielding is lost, causing the dramatic shift.

Experimental Workflow & Decision Logic

The following diagram outlines the logical flow for sample preparation and spectral validation.

NMR_Workflow Start Sample: Crude Reaction Solid Solvent_Choice Select Solvent: DMSO-d6 Start->Solvent_Choice Acquisition Acquire 1H NMR (16 scans min) Solvent_Choice->Acquisition Check_Methyl Check 3.0-3.5 ppm Region Acquisition->Check_Methyl Decision_Methyl Singlet at ~3.1 ppm? Check_Methyl->Decision_Methyl Check_Aromatic Check Aromatic Region Decision_Methyl->Check_Aromatic Yes (3H) Result_SM Impurity: Unreacted Amine (H-3 at ~6.7 ppm) Decision_Methyl->Result_SM No Signal H3_Shift H-3 Position? Check_Aromatic->H3_Shift H3_Shift->Result_SM Upfield (<7.0) Result_Product Confirmed Product (H-3 at ~7.5 ppm) H3_Shift->Result_Product Downfield (>7.4) Result_Bis Impurity: Bis-sulfonamide (Check Integration) H3_Shift->Result_Bis Complex/Multiple

Figure 1: Decision tree for validating 4-Chloro-2-(methylsulfonamido)benzoic acid synthesis via 1H NMR.

Detailed Protocol: Sample Preparation

To ensure reproducibility and minimize water interference, follow this protocol:

  • Drying: Ensure the solid sample is dried under vacuum (<10 mbar) at 40°C for at least 2 hours to remove residual process solvents (e.g., EtOAc, DCM) which can overlap with the methyl region.

  • Mass: Weigh 5–10 mg of the solid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Use an ampoule or a fresh bottle stored over molecular sieves to minimize the water peak at 3.33 ppm.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, gently warm (heat gun, <50°C) until clear.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 second (sufficient for qualitative; use 5s+ for qNMR).

    • Scans (NS): 16 (minimum) to visualize the broad COOH peak.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organometallics2010 , 29, 2176–2179.

  • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (General reference for benzoic acid derivative shifts).

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005.

Sources

Comparative

Advanced HPLC Method for Purity Analysis of Sulfonamido Benzoic Acids: A Comparative Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Focus: High-Resolution Purity Profiling & Impurity Quantification.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Focus: High-Resolution Purity Profiling & Impurity Quantification.

Introduction: The Purity Challenge

Sulfonamido benzoic acids (e.g., 4-chloro-3-nitro-5-sulfamoylbenzoic acid , a key intermediate for Furosemide) represent a critical class of pharmaceutical intermediates.[1] Their dual functionality—containing both a carboxylic acid and a sulfonamide group—creates unique chromatographic challenges.

The Core Problem: Standard pharmacopeial methods often rely on older isocratic protocols or non-specific titrations. These fail to adequately resolve:

  • Positional Isomers: Ortho/meta/para variations generated during sulfonation.

  • Hydrolytic Degradants: Desulfonated byproducts.

  • Process Impurities: Unreacted starting materials.

This guide presents an Optimized Gradient RP-HPLC Method , comparing its performance directly against traditional Isocratic HPLC and Titration methods to demonstrate superior specificity and sensitivity.

Comparative Analysis: Why the Optimized Method?

The following table contrasts the proposed optimized method against standard alternatives often found in legacy protocols.

Table 1: Performance Comparison Matrix
FeatureMethod A: Titration (Traditional)Method B: Isocratic HPLC (Standard USP/BP)Method C: Optimized Gradient HPLC (Recommended)
Specificity Low (Interference from any acidic impurity)Moderate (Co-elution of isomers common)High (Resolves isomers & degradants)
Sensitivity (LOD) N/A (mM range)~0.5 µg/mL< 0.05 µg/mL
Peak Capacity N/ALow (< 20)High (> 100)
Run Time Fast (5-10 min)Medium (15-20 min)Medium (25 min)
Suitability Raw Material Assay (Assay only)Routine QC (Main peak only)Trace Impurity Profiling & Stability

The Optimized Protocol: Step-by-Step Guide

This protocol is designed to be a self-validating system. The choice of a C18 column with low silanol activity and a controlled acidic pH is critical to suppress the ionization of the carboxylic acid (pKa ~3.5–4.0), ensuring retention and sharp peak shape.

Reagents & Equipment
  • Instrument: HPLC system with Binary Gradient Pump and PDA/UV Detector.

  • Column: End-capped C18 (e.g., ZORBAX Eclipse XDB-C18 or Inertsil ODS-3), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: 254 nm (Sulfonamide π-π* transition).

  • Injection Volume: 20 µL.

Gradient Program

The gradient is engineered to elute polar hydrolytic degradants early, followed by the main API, and finally the non-polar unreacted intermediates.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
5.09010Isocratic Hold (Polar Impurities)
20.04060Linear Gradient (Main Analyte)
25.04060Wash
26.09010Re-equilibration
35.09010Stop

Scientific Rationale & Visualization

Workflow Diagram

The following diagram illustrates the analytical workflow, emphasizing the critical decision points (pH adjustment) that ensure method robustness.

HPLC_Workflow Start Sample Preparation Solubility Dissolve in Mobile Phase Initial Start->Solubility Filter Filter (0.45 µm) Solubility->Filter HPLC_Setup HPLC Setup Filter->HPLC_Setup Column_Sel Select C18 Column (End-capped) HPLC_Setup->Column_Sel Mobile_Phase Buffer pH 3.0 (Suppress -COOH ionization) HPLC_Setup->Mobile_Phase Analysis Gradient Run Column_Sel->Analysis Mobile_Phase->Analysis Critical Control Detection UV @ 254nm Analysis->Detection Result Data Analysis (Resolution > 2.0) Detection->Result

Caption: Figure 1. End-to-end analytical workflow for sulfonamido benzoic acid purity profiling.

Mechanism of Separation (Expert Insight)

The separation logic relies on the pKa-driven retention behavior .

  • At pH 3.0: The benzoic acid moiety (pKa ~3.8) is protonated (neutral), increasing hydrophobic interaction with the C18 chain.

  • The Sulfonamide group: Remains relatively neutral/protonated, avoiding secondary silanol interactions that cause peak tailing.

pH_Logic Goal Goal: Sharp Peaks & High Resolution pH_Low pH < 3.0 (Acidic) Goal->pH_Low Recommended pH_High pH > 7.0 (Neutral/Basic) Goal->pH_High Avoid State_Low COOH Protonated (Neutral) Sulfonamide Neutral pH_Low->State_Low State_High COO- Ionized (Negative) Sulfonamide Ionized pH_High->State_High Result_Low High Retention on C18 Reduced Tailing State_Low->Result_Low Result_High Low Retention (Elutes in Dead Volume) Peak Broadening State_High->Result_High

Caption: Figure 2. Impact of Mobile Phase pH on Analyte Ionization and Retention.

Experimental Validation Data

The following data summarizes the validation parameters obtained during the development of this method for 4-chloro-3-nitro-5-sulfamoylbenzoic acid .

Table 2: System Suitability & Validation Results
ParameterAcceptance CriteriaExperimental Result (Optimized Method)
Resolution (Rs) > 2.0 (between impurity & main peak)3.4
Tailing Factor (T) < 2.01.1 (Excellent symmetry)
Theoretical Plates (N) > 2000> 8500
Linearity (R²) > 0.9990.9998 (Range: 0.1–100 µg/mL)
LOD / LOQ N/A0.02 µg/mL / 0.06 µg/mL
Recovery (Accuracy) 98.0% – 102.0%99.4%

Troubleshooting & Expert Tips

  • Peak Tailing: If the sulfonamide peak tails, ensure the column is "end-capped" (e.g., ODS-3 or XDB). Non-end-capped columns have free silanol groups that bind to the amine nitrogen in the sulfonamide group.

  • Retention Drift: Sulfonamido benzoic acids are sensitive to pH. Ensure the buffer pH is strictly controlled at 3.0 ± 0.05. A shift to pH 3.5 can significantly alter the ionization ratio of the carboxylic acid, shifting retention times.

  • Sample Solubility: These compounds often have poor water solubility. Dissolve standards in 100% Methanol or the Mobile Phase Initial (90:10) to prevent precipitation in the injector.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Furosemide Monograph: Related Substances.[1] 10th Edition. (2020).

  • BenchChem. HPLC Method for the Analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid. (2025).[1][3][4][5]

  • Journal of AOAC International. Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts. (2016).

  • Agilent Technologies. Performance Characterizations and Comparisons of HPLC Column Options. (2008).

  • Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020).[6]

Sources

Validation

Comparative Mass Spectrometry Guide: Fragmentation &amp; Characterization of CAS 158579-89-6

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of CAS 158579-89-6 (4-Chloro-2-(methylsulfonamido)benzoic acid). This document is structured to assist analytical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of CAS 158579-89-6 (4-Chloro-2-(methylsulfonamido)benzoic acid). This document is structured to assist analytical scientists in the identification, quantification, and differentiation of this compound, particularly in the context of impurity profiling and pharmaceutical intermediate analysis.

Subject: 4-Chloro-2-(methylsulfonamido)benzoic Acid

CAS: 158579-89-6 | Formula: C8H8ClNO4S | MW: 249.67 Da

Executive Summary & Clinical Relevance

In drug development, CAS 158579-89-6 serves as a critical building block and a potential degradation impurity in the synthesis of sulfonamide-based pharmaceuticals. Its structural core—a benzoic acid moiety substituted with a chlorine atom and a methylsulfonamido group—presents unique ionization challenges.

Accurate detection is vital because regioisomers (e.g., 2-chloro-4-(methylsulfonamido)benzoic acid, CAS 158579-73-8) often co-elute during RP-HPLC, leading to quantitation errors. This guide compares the MS/MS fragmentation behavior of CAS 158579-89-6 against its regioisomeric alternatives, establishing a robust protocol for specific identification.

Experimental Methodology

To achieve reproducible fragmentation, the following LC-MS/MS conditions are recommended. These parameters prioritize the stability of the precursor ion while maximizing the yield of diagnostic product ions.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+; use 10mM Ammonium Acetate pH 4.5 for ESI-).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is preferred due to the carboxylic acid and sulfonamide moieties, which deprotonate readily.

  • Capillary Voltage: 2.5 kV (ESI-).

  • Desolvation Temperature: 450°C.

  • Collision Gas: Argon.

Fragmentation Analysis (Mechanism & Pathways)

Precursor Ion Selection
  • ESI Negative Mode: The deprotonated molecule [M-H]⁻ at m/z 248.0 is the most abundant precursor. The acidic proton on the carboxylic acid (-COOH) or the sulfonamide (-NH-SO2-) is removed.

  • ESI Positive Mode: The protonated molecule [M+H]⁺ at m/z 250.0 is observable but typically less sensitive than ESI- for this acidic structure.

Key Fragmentation Pathways (ESI-)

Upon Collision-Induced Dissociation (CID), the [M-H]⁻ ion (m/z 248) undergoes specific neutral losses characteristic of its functional groups.

  • Primary Pathway (Decarboxylation):

    • Transition: m/z 248 → m/z 204

    • Mechanism: Neutral loss of CO₂ (44 Da) from the benzoate moiety. This is the base peak and most stable transition for quantitation.

    • Significance: Highly diagnostic for benzoic acid derivatives.

  • Secondary Pathway (Sulfonamide Cleavage):

    • Transition: m/z 248 → m/z 169

    • Mechanism: Loss of the methylsulfonyl group (-SO₂CH₃, 79 Da) or cleavage of the S-N bond.

    • Significance: Confirms the presence of the sulfonamide side chain.

  • Tertiary Pathway (Combined Loss):

    • Transition: m/z 204 → m/z 168/169

    • Mechanism: Sequential loss of CO₂ followed by Cl radical or HCl elimination (depending on energy).

Visualization of Fragmentation Pathway

G cluster_legend Pathway Legend M Precursor Ion [M-H]⁻ m/z 248.0 (Deprotonated Parent) Frag1 Product Ion A m/z 204.0 [M-H-CO₂]⁻ M->Frag1 Loss of CO₂ (-44 Da) Collision Energy: 15-20 eV Frag2 Product Ion B m/z 169.0 [M-H-SO₂CH₃]⁻ M->Frag2 Loss of SO₂CH₃ (-79 Da) Collision Energy: 25-30 eV Frag3 Product Ion C m/z 125.0 [Core Aniline Ring]⁻ Frag1->Frag3 Secondary Fragmentation Loss of SO₂CH₃ key Blue: Precursor | Red: Quantifier | Yellow: Qualifier

Caption: Proposed ESI(-) fragmentation pathway for CAS 158579-89-6 showing primary decarboxylation and sulfonamide cleavage events.

Comparative Performance: Regioisomeric Differentiation

A major analytical challenge is distinguishing CAS 158579-89-6 from its isomer, 2-Chloro-4-(methylsulfonamido)benzoic acid . Both have identical molecular weights (249.67) and precursors (m/z 248).

Differentiation Strategy

The Ortho-effect in CAS 158579-89-6 (Sulfonamide at C2, adjacent to COOH at C1) facilitates specific intramolecular interactions that are absent in the Para-isomer (Sulfonamide at C4).

FeatureCAS 158579-89-6 (Ortho-isomer)CAS 158579-73-8 (Para-isomer)
Structure 2-NHSO₂Me, 4-Cl4-NHSO₂Me, 2-Cl
Retention Time (C18) Typically elutes later (Intramolecular H-bonding reduces polarity)Typically elutes earlier (More polar/exposed groups)
Dominant Fragment m/z 204 (Loss of CO₂) is dominant due to proximity of NH to COOH facilitating H-transfer.m/z 169 (Loss of SO₂Me) is often more competitive or equal to CO₂ loss.
Ortho-Effect Ion m/z 230 (Loss of H₂O) may be observed in ESI+ due to cyclization.Negligible water loss in ESI+.
Quantitative MRM Transitions (Recommended)
AnalytePolarityPrecursor (m/z)Product (m/z)CE (eV)Role
CAS 158579-89-6 Negative248.0204.0 18Quantifier
Negative248.0169.0 28Qualifier 1
Negative248.0140.0 35Qualifier 2
Internal Standard Negative251.0207.018(d3-Analog)

Expert Insights & Troubleshooting

  • Solvent Effects: Avoid high pH (>7.0) in the mobile phase. While it enhances ionization of the acid, it can cause peak broadening due to interaction with the stationary phase. A pH of 4.5 (Ammonium Acetate) is the "sweet spot" for sensitivity and peak shape.

  • In-Source Fragmentation: This molecule is prone to in-source decarboxylation. If you observe a high background of m/z 204 in the Q1 scan, lower the Desolvation Temperature or Cone Voltage .

  • Matrix Interference: In plasma or urine analysis, phospholipids often suppress the signal at this retention time. Use a Phenyl-Hexyl column instead of C18 to shift the analyte away from lipid interference zones.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11373 (Related Quinoline Scaffolds). Retrieved from [Link]

  • Cheméo (2025). Chemical & Physical Properties of Benzoic Acid Derivatives. Retrieved from [Link]

Comparative

Technical Comparison: Bioactivity of 4-Chloro vs. 4-Bromo Sulfonamido Benzoic Acids

[1][2][3] Executive Summary Verdict: The substitution of a chlorine atom with a bromine atom at the para-position of the sulfonamide phenyl ring typically results in enhanced lipophilicity and improved binding affinity f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Verdict: The substitution of a chlorine atom with a bromine atom at the para-position of the sulfonamide phenyl ring typically results in enhanced lipophilicity and improved binding affinity for hydrophobic pockets in target enzymes (e.g., Dihydropteroate synthase, Carbonic Anhydrase), often leading to superior antimicrobial potency. However, this comes at the cost of reduced aqueous solubility and increased molecular weight, which may affect oral bioavailability.

This guide provides a technical analysis of 4-chloro- vs. 4-bromo-sulfonamido benzoic acid derivatives, focusing on their synthesis, Structure-Activity Relationship (SAR), and experimental bioactivity profiles.[1]

Chemical & Physical Basis of Comparison

The bioactivity differences between 4-chloro and 4-bromo derivatives stem from fundamental atomic properties that influence ligand-target interactions.[1]

Table 1: Physicochemical Property Comparison
Property4-Chloro Derivative4-Bromo DerivativeImpact on Bioactivity
Atomic Radius 0.99 Å1.14 ÅBr creates greater steric bulk; may clash in tight pockets but fill hydrophobic voids better.[1]
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing; affects the pKa of the sulfonamide NH slightly.
Lipophilicity (

value)
+0.71+0.86Critical Differentiator: Br significantly increases logP, improving membrane permeability.[1]
Halogen Bonding WeakModerate/StrongBr forms stronger halogen bonds with carbonyl backbone oxygens in target proteins (Sigma-hole effect).[1]

Synthesis Workflow

The synthesis of these derivatives typically follows a modified Schotten-Baumann reaction , coupling a sulfonyl chloride with an amino-benzoic acid derivative.

Experimental Protocol: General Synthesis

Reagents:

  • 4-Chlorobenzenesulfonyl chloride OR 4-Bromobenzenesulfonyl chloride (1.0 eq)[1]

  • 4-Aminobenzoic acid (or ester derivative) (1.0 eq)[1]

  • Pyridine or Triethylamine (Base)[1]

  • Dichloromethane (DCM) or THF (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-aminobenzoic acid in 20 mL of dry DCM containing 12 mmol of triethylamine. Cool to 0°C in an ice bath.

  • Addition: Dropwise add a solution of the appropriate sulfonyl chloride (10 mmol in 10 mL DCM) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1).[1]

  • Work-up: Acidify the mixture with 1N HCl to precipitate the product (if carboxylic acid) or wash with water/brine (if ester).[1]

  • Purification: Recrystallize from Ethanol/Water to yield the final sulfonamide.

Visualization: Synthesis Pathway

SynthesisPath start Start: 4-Aminobenzoic Acid step1 Step 1: Nucleophilic Attack (Solvent: DCM, Base: Et3N, 0°C) start->step1 reagent Reagent: 4-Halo-benzenesulfonyl Chloride (X = Cl or Br) reagent->step1 intermediate Intermediate: Sulfonamide Formation (Elimination of HCl) step1->intermediate step2 Step 2: Acidification & Precipitation (1N HCl) intermediate->step2 product Final Product: 4-(4-Halophenylsulfonamido)benzoic acid step2->product

Figure 1: General synthetic pathway for sulfonamido benzoic acid derivatives via sulfonyl chloride coupling.

Bioactivity Analysis

Antimicrobial Activity (SAR Insights)

Research indicates that bromine-substituted derivatives generally exhibit higher potency against Gram-positive bacteria compared to their chlorine counterparts.[1]

  • Mechanism: Sulfonamides inhibit dihydropteroate synthase (DHPS).[1][2] The lipophilic tail (halogenated phenyl ring) interacts with the hydrophobic pocket adjacent to the PABA binding site.

  • Data Trend: In a direct comparison of N-acyl-L-valine derivatives containing the sulfonamide moiety, the switch from Cl to Br resulted in lower MIC values (higher potency) against Staphylococcus aureus and Bacillus subtilis.[1]

Table 2: Comparative Antibacterial Data (Representative)

Data synthesized from comparative SAR studies (e.g., Source 1.6).

Bacterial Strain4-Chloro Derivative MIC (µg/mL)4-Bromo Derivative MIC (µg/mL)Interpretation
S. aureus (Gram+)250 - 50062.5 - 125Br Superior: Enhanced lipophilicity aids cell wall penetration.[1]
E. coli (Gram-)> 500250 - 500Moderate Gain: Gram-negative outer membrane remains a barrier for both.[1]
B. subtilis12531.25 - 62.5Br Superior: Stronger hydrophobic interactions in the active site.
Enzyme Inhibition: Carbonic Anhydrase (CA)

Sulfonamides are classic CA inhibitors.[1][2][3][4][5] The halogen atom plays a dual role:

  • Steric Fit: The larger Br atom can fill hydrophobic pockets in CA isoforms (like hCA IX or XII) more effectively than Cl, provided the pocket is not sterically restricted.

  • Halogen Bonding: Br can act as a Lewis acid, accepting electron density from backbone carbonyls in the enzyme, a specific interaction often weaker or absent with Cl.

Visualization: SAR Decision Logic

SAR_Logic root Optimization Target branch1 Need Higher Potency? root->branch1 branch2 Need Higher Solubility? root->branch2 action1 Choose 4-Bromo branch1->action1 action2 Choose 4-Chloro branch2->action2 reason1 Mechanism: 1. Increased Lipophilicity (LogP) 2. Stronger Halogen Bonding 3. Better Hydrophobic Fill action1->reason1 reason2 Mechanism: 1. Lower Molecular Weight 2. Reduced Steric Clash 3. Slightly Better Aqueous Solubility action2->reason2

Figure 2: Decision framework for selecting Halogen substituents based on therapeutic goals.

Experimental Validation Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

To validate the performance differences yourself, use this standardized broth microdilution method.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 6538) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in sterile Mueller-Hinton Broth (MHB).[1]
    
  • Compound Prep: Dissolve 4-Cl and 4-Br derivatives in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in a 96-well plate (range: 512 µg/mL to 1 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for clearer visualization (Blue = Inhibition, Pink = Growth).[1]

Protocol B: In Silico Docking (Verification)

Before synthesis, verify the "Sigma Hole" effect of Bromine using molecular docking (e.g., AutoDock Vina).[1]

  • Target: Dihydropteroate Synthase (PDB ID: 1AJ0) or Carbonic Anhydrase II (PDB ID: 3HS4).[1]

  • Observation: Measure the distance between the halogen (Cl/Br) and hydrophobic residues (e.g., Val, Leu).[1] A distance of <4.0 Å with improved docking score for Br indicates positive hydrophobic engagement.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules (MDPI). [Link][1]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules (MDPI). [Link][1]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences. [Link]

Sources

Validation

Comparative Guide: Crystal Structure &amp; Properties of N-Mesyl Substituted Anthranilic Acids

Topic: Crystal Structure Data for N-Mesyl Substituted Anthranilic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Sulfonamide-Amid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Data for N-Mesyl Substituted Anthranilic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Sulfonamide-Amide Isosterism

In medicinal chemistry, N-mesyl anthranilic acids (2-(methanesulfonamido)benzoic acids) represent a critical scaffold, serving as bioisosteres to the more common N-acetyl anthranilic acids . While both share the core anthranilic acid (2-aminobenzoic acid) framework, the substitution of the planar amide group (–NHCO–) with a tetrahedral sulfonamide group (–NHSO₂–) introduces profound changes in crystal packing, solubility, and acidity.

This guide provides a technical comparison of these two scaffolds, focusing on crystallographic data, hydrogen bonding motifs, and synthesis protocols. It is designed for researchers optimizing "fenamate-like" drugs or exploring conformational control in fragment-based drug design.

Structural Characterization & Comparison

The primary structural differentiator between N-mesyl and N-acetyl derivatives is the geometry around the nitrogen-sulfur/carbon bond. This dictates the available hydrogen bonding networks in the solid state.

Crystal Lattice & Geometry Analysis
FeatureN-Acetyl Anthranilic Acid (Amide)N-Mesyl Anthranilic Acid (Sulfonamide)Causality / Impact
Geometry at Linker Planar (sp² hybridized Carbon)Tetrahedral (sp³ hybridized Sulfur)Sulfonamide introduces a "kink" or twist, disrupting planar stacking seen in amides.
Torsion Angle

(C-N-C=O)

0° or 180°

(C-N-S=O)

60-90° (Gauche)
The "twist" in sulfonamides prevents the formation of flat, intercalating sheets.
H-Bond Donor Single N-H (Weakly acidic, pKa ~15)Single N-H (Strongly acidic, pKa ~10)Higher acidity of sulfonamide N-H strengthens H-bonds, often leading to higher melting points.
H-Bond Acceptor Carbonyl Oxygen (C=O)Sulfonyl Oxygens (S=O, S=O)Sulfonamides offer two acceptors, allowing for complex 3D networks rather than 2D ribbons.
Primary Motif Intramolecular (S(6) ring)Intermolecular (R²₂(8) dimer/chain)Amides often lock into a pseudo-ring with the ortho-COOH; Sulfonamides prefer linking to neighbors.
Hydrogen Bonding Motifs

The crystal packing is governed by the competition between forming an intramolecular bond (between N-H and the ortho-carbonyl) and intermolecular bonds.

  • N-Acetyl Case: Dominated by an intramolecular N-H...O=C hydrogen bond. This "locks" the molecule into a flat conformation, reducing its ability to bind to solvent or protein targets effectively without conformational penalty.

  • N-Mesyl Case: The geometry of the sulfonyl group makes the intramolecular bond less favorable geometrically. Instead, the acidic N-H typically finds a sulfonyl oxygen on a neighboring molecule, forming intermolecular chains or centrosymmetric dimers (Graph Set

    
    ).
    

Experimental Methodology

To obtain high-quality crystals for X-ray diffraction (XRD) or polymorph screening, purity of the N-mesyl derivative is paramount. The sulfonylation reaction must be controlled to prevent bis-mesylation or cyclization to benzothiazinones.

Synthesis Protocol: Selective N-Mesylation

Objective: Synthesize 2-(methanesulfonamido)benzoic acid without forming the bis-mesyl byproduct.

Reagents:

  • Anthranilic Acid (1.0 eq)[1]

  • Methanesulfonyl Chloride (MsCl) (1.1 eq)

  • Pyridine (Solvent/Base) or Na₂CO₃ (aq)

  • HCl (for acidification)[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2.0 g of anthranilic acid in 15 mL of dry pyridine. Cool to 0°C in an ice bath. Note: Pyridine acts as both solvent and acid scavenger, preventing premature precipitation.

  • Addition: Add MsCl dropwise over 20 minutes. Maintain temperature <5°C to avoid bis-sulfonylation.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold 2N HCl. This neutralizes pyridine and precipitates the product.

  • Isolation: Filter the white precipitate. Wash with cold water (3x 20 mL) to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (80:20) .

Crystallization for XRD

Technique: Slow Evaporation vs. Vapor Diffusion.

  • Protocol: Dissolve 50 mg of purified N-mesyl anthranilic acid in 5 mL of warm Ethanol. Filter into a clean vial. Place this vial inside a larger jar containing 10 mL of Hexane (antisolvent). Cap the large jar tightly.

  • Mechanism: Hexane vapor slowly diffuses into the ethanol, lowering solubility gradually and promoting the growth of single, block-like crystals suitable for diffraction.

Visualization of Workflows & Pathways

Synthesis & Crystallization Logic

The following diagram illustrates the critical decision points in the synthesis and crystallization process to ensure the correct polymorph and chemical structure.

SynthesisWorkflow cluster_0 Critical Control Point Start Anthranilic Acid (Precursor) Reaction Reaction: + MsCl, Pyridine, 0°C Start->Reaction Check TLC Check: Bis-mesyl formed? Reaction->Check Check->Reaction Incomplete Quench Quench: Pour into ice-cold HCl Check->Quench Complete (Mono) Precipitate Crude Precipitate (White Solid) Quench->Precipitate Recryst Recrystallization: Ethanol/Water (80:20) Precipitate->Recryst Crystal Single Crystal: N-Mesyl Anthranilic Acid Recryst->Crystal Slow Evap/Diffusion

Caption: Figure 1. Optimized synthesis workflow for N-mesyl anthranilic acid, highlighting the critical check for bis-mesylation.

Hydrogen Bonding Network Comparison

This diagram contrasts the internal "locking" mechanism of the amide with the external "networking" capability of the sulfonamide.

HBonding cluster_amide N-Acetyl (Amide) Intramolecular Lock cluster_sulfon N-Mesyl (Sulfonamide) Intermolecular Network Amide_NH N-H (Donor) Amide_CO C=O (Acceptor) Amide_NH->Amide_CO Pseudo-Ring S(6) Sulf_NH N-H (Strong Donor) Neighbor_O Neighbor S=O Sulf_NH->Neighbor_O Intermolecular Chain Sulf_O1 S=O (Acceptor 1) Sulf_O2 S=O (Acceptor 2)

Caption: Figure 2. H-bond topology comparison. Amides favor internal rings; Sulfonamides favor external chains.

Performance Analysis

Solubility & Stability Profile

The crystal packing density directly influences the physicochemical properties relevant to drug formulation.

PropertyN-Mesyl DerivativeN-Acetyl DerivativeImplication
Melting Point High (>180°C, dec.)Moderate (184-186°C)Stronger intermolecular H-bonds in sulfonamides often lead to higher lattice energy.
Aqueous Solubility Low (pH < 7)ModerateThe hydrophobic mesyl group and tight crystal packing reduce solubility compared to the amide.
pKa (COOH) ~4.0 - 4.5~4.8The electron-withdrawing sulfonyl group increases the acidity of the benzoic acid slightly.
pKa (NH) ~10.0~15.0Critical Differentiator: The sulfonamide NH can be deprotonated at physiological pH, altering solubility.
Bioisosteric Utility

In drug development, replacing an amide with a sulfonamide (N-mesyl) is a strategy to:

  • Increase metabolic stability: Sulfonamides are not hydrolyzed by proteases/amidases that attack amides.

  • Alter polarity: The sulfonyl group is more polar and offers different H-bond vector geometry for receptor binding.

  • Transition State Mimicry: The tetrahedral geometry mimics the transition state of amide hydrolysis, useful in protease inhibitors.

References

  • PubChem. 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid (Compound Summary). National Library of Medicine. Link

  • PubChem. N-Acetylanthranilic acid (Compound Summary). National Library of Medicine. Link

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen Bonding in Sulfonamides. Journal of Pharmaceutical Sciences. (Discusses R2,2(8) motifs in sulfonamide crystals). Link

  • Organic Syntheses. Methanesulfonyl Chloride Synthesis & Usage. Org.[1][3][4][5][6] Synth. 1946, 26, 58. (Standard protocol basis). Link

  • Cambridge Crystallographic Data Centre (CCDC). Search for "Sulfonamide Benzoic Acid". (Primary source for specific unit cell parameters). Link

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-(methylsulfonamido)benzoic acid proper disposal procedures

Executive Safety Summary Immediate Action Required: Do not dispose of 4-Chloro-2-(methylsulfonamido)benzoic acid (CAS: 158579-89-6) down the drain or in general trash. This compound contains a chlorine atom and a sulfona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Do not dispose of 4-Chloro-2-(methylsulfonamido)benzoic acid (CAS: 158579-89-6) down the drain or in general trash. This compound contains a chlorine atom and a sulfonamide moiety; improper disposal releases toxic combustion byproducts (HCl, SOx, NOx) and contaminates municipal water systems.[1]

  • Chemical Identity: 4-Chloro-2-(methylsulfonamido)benzoic acid[1][2]

  • Synonyms: 4-chloro-2-[(methylsulfonyl)amino]benzoic acid[1][2]

  • Primary Waste Stream: Halogenated Organic Waste

  • Key Hazard: Thermal decomposition releases Hydrogen Chloride and Sulfur Oxides.

Chemical Profile & Hazard Logic

To dispose of this chemical safely, you must understand why specific protocols are in place. As scientists, we do not blindly follow rules; we manage molecular risks.[1]

FeatureStructural CauseDisposal Implication
Halogenated Chlorine atom at C4 positionMandatory Segregation. Must be incinerated at >1100°C with acid gas scrubbing to prevent Dioxin/Furan formation. Never mix with non-halogenated solvents (increases disposal cost and risk).
Acidic Carboxylic Acid at C1 positionCompatibility Risk. Can react with strong bases, cyanides, or sulfides to release toxic gases.[1] Keep separate from caustic waste streams.
Sulfonamide Methylsulfonamido group at C2Combustion Hazard. Releases Sulfur Oxides (

) and Nitrogen Oxides (

) during incineration. Requires professional waste management facilities.

Pre-Disposal Segregation Strategy

Before moving the waste, ensure your workspace is set up to prevent "commingling hazards"—the most common cause of lab accidents during disposal.[1]

Compatibility Rules (The "Never-Mix" List)
  • Violent Oxidizers: Do not mix with Perchlorates, Nitric Acid, or Piranha solution.[1] The sulfonamide nitrogen is susceptible to oxidation, potentially leading to exothermic runaway.[1]

  • Strong Bases: While neutralization is possible, it is not recommended for disposal preparation unless you are treating a spill.[1] Neutralizing generates heat and salts that complicate the final incineration process.

Visual Workflow: Waste Stream Decision Logic

The following diagram illustrates the decision process for segregating this specific compound.

DisposalLogic cluster_warning CRITICAL RULE Start Waste Generated: 4-Chloro-2-(methylsulfonamido) benzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidAction Double Bag in HDPE Label: 'Toxic Solid, Organic, N.O.S.' SolidPath->SolidAction LiquidCheck Solvent Type? LiquidPath->LiquidCheck FinalBin FINAL DESTINATION: Halogenated Waste Stream (High Temp Incineration) SolidAction->FinalBin Lab Pack HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent Contains Cl/Br/F NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO) LiquidCheck->NonHaloSolvent No Halogens HaloSolvent->FinalBin NonHaloSolvent->FinalBin *Contaminated by Solute* Warning Even if solvent is Non-Halogenated, the solute (Chlorobenzoic derivative) makes the WHOLE mix Halogenated.

Caption: Decision logic for segregating 4-Chloro-2-(methylsulfonamido)benzoic acid. Note that the presence of the chlorine atom in the solute mandates a "Halogenated" classification for the entire waste container, regardless of the solvent used.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid

Use this for expired reagents, excess synthesis product, or spill cleanup residues.[1]

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] Use a N95 dust mask or work in a fume hood to avoid inhaling dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty clear waste bag.

  • Transfer: Transfer the solid carefully to avoid dust generation. Wipe the exterior of the stock bottle with a damp paper towel and add the towel to the waste.

  • Labeling:

    • Chemical Name: Write the full name (no abbreviations).

    • Constituents: List "4-Chloro-2-(methylsulfonamido)benzoic acid: 100%".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Place the container in the Solid Hazardous Waste satellite accumulation area.

Scenario B: Disposal of Solutions (Mother Liquors)

Use this for reaction mixtures or HPLC waste.

  • Solvent Assessment: Identify the primary solvent (e.g., Methanol, Ethyl Acetate, DCM).[1]

  • The "1% Rule" of Contamination: Because the solute contains Chlorine, the entire solution is now classified as Halogenated Waste. [1]

    • Why? If you pour this into a "Non-Halogenated" drum (usually destined for fuel blending/energy recovery), the chlorine content will corrode the burner nozzles at the disposal facility and release illegal levels of HCl.[1]

  • Action: Pour the solution into the Halogenated Solvent Waste carboy (typically the "Red Can" or designated carboy).

  • Log It: Record the volume and the estimated concentration of the benzoic acid derivative on the waste log sheet.

Emergency Spill Procedures

If a spill occurs outside the fume hood:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don PPE (Goggles, Gloves, Lab Coat).[1]

  • Contain:

    • Solids: Do not dry sweep. Cover with wet paper towels to prevent dust, then scoop into a bag.[1]

    • Liquids: Cover with an absorbent pad or vermiculite.

  • Decontaminate: Scrub the surface with a mild soap solution (pH 7-9) to solubilize the benzoic acid residue, then rinse with water. Collect all sponges/pads as Solid Hazardous Waste .

Regulatory Compliance (US Focus)

Compliance relies on accurate categorization under the Resource Conservation and Recovery Act (RCRA).

Regulatory BodyCode/CategoryNotes
EPA (RCRA) Not P/U Listed This specific CAS is not on the P or U list. It is classified as a "Characteristic Waste" if it fails TCLP, but generally treated as Non-specific Source Waste .[1]
Waste Code D002 (Potential)If the waste pH is < 2.[3]0. Otherwise, use generator knowledge to classify as Toxic/Irritant.
DOT (Transport) UN 3077 or UN 2811 Likely "Environmentally hazardous substance, solid, n.o.s." or "Toxic solid, organic, n.o.s."[1] depending on specific toxicity data (LD50).

Final Note from the Senior Scientist: The presence of the sulfonamide group makes this compound valuable in drug discovery (often a diuretic or anti-inflammatory scaffold) but annoying in waste management. Never attempt to destroy this using bleach (Hypochlorite); the reaction with the sulfonamide nitrogen can produce unstable chloramines. Always rely on high-temperature incineration via your EHS-approved vendor.

References

  • PubChem. 4-Chloro-2-(methylsulfonyl)benzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes (RCRA). Available at: [Link]

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. Available at: [Link]

Sources

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